2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)16-10(13-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAHNFKZFMHFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407212 | |
| Record name | 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879070-37-8 | |
| Record name | 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Landscape of Fluorophenyl-Thiazole Carboxylic Acids: A Technical Guide for Researchers
While a specific Chemical Abstracts Service (CAS) number for 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid remains elusive in public databases, this technical guide provides an in-depth overview of its closely related structural isomers. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look into the synthesis, biological activities, and experimental protocols associated with this class of compounds.
The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a fluorophenyl group and a carboxylic acid moiety to this scaffold creates a class of molecules with significant potential for diverse biological applications, including anticancer and antimicrobial activities. This guide will focus on the available data for key isomers, providing a valuable resource for those working in the field of drug discovery and development.
Physicochemical Properties of Key Isomers
To facilitate comparison, the following table summarizes the key physicochemical properties of frequently cited isomers of fluorophenyl-methyl-thiazole-carboxylic acid.
| Property | 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
| CAS Number | 522646-43-1[1] | 144060-99-1 | 1027513-59-2[2] |
| Molecular Formula | C₁₁H₈FNO₂S[1] | C₁₁H₈FNO₂S | C₁₁H₈FNO₂S[2] |
| Molecular Weight | 237.25 g/mol [1] | 237.25 g/mol | 237.25 g/mol [2] |
| Appearance | Solid | Solid | - |
Synthesis and Experimental Protocols
The synthesis of phenyl-thiazole carboxylic acid derivatives typically involves the Hantzsch thiazole synthesis or variations thereof. Below are representative experimental protocols for the synthesis of related compounds.
General Synthesis of 2-Phenyl-4-methylthiazole-5-carboxylic Acid Derivatives
A common synthetic route involves the reaction of a thioamide with an α-haloketone followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of 2-(Aryl)-4-methylthiazole-5-carboxylic Acid
-
Thiazole Ester Formation: A mixture of an appropriate aryl thioamide (1 eq.) and ethyl 2-chloroacetoacetate (1.1 eq.) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude thiazole ester.
-
Hydrolysis: The crude ester is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide solution. The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC).
-
Acidification and Purification: The ethanol is removed under reduced pressure, and the aqueous layer is washed with ether. The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Biological Activity and Signaling Pathways
Derivatives of fluorophenyl-thiazole carboxylic acid have demonstrated promising biological activities, particularly as anticancer and antimicrobial agents.[3][4][5]
Anticancer Activity
Several studies have highlighted the anticancer potential of 2-phenyl-thiazole derivatives.[3][4][6] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including lung, liver, and intestinal cancer cell lines.[3]
The mechanism of action for many anticancer thiazole derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The evaluation of their efficacy is typically carried out using standard microbiological assays.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
While the specific compound this compound lacks a definitive CAS number in readily accessible databases, the broader class of fluorophenyl-thiazole carboxylic acids represents a rich area for drug discovery. The synthetic accessibility and diverse biological activities of these compounds, particularly in the realm of oncology and infectious diseases, underscore their therapeutic potential. This guide provides a foundational understanding of the chemistry and biology of these important molecules, offering a starting point for further research and development efforts. Researchers are encouraged to consult the primary literature for more specific details on individual compounds and experimental conditions.
References
- 1. Buy 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | 522646-43-1 [smolecule.com]
- 2. 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid - CAS:1027513-59-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activities of Some Thiazole Derivatives: Ingenta Connect [ingentaconnect.com]
- 5. scite.ai [scite.ai]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Fluorophenyl Thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms of action of fluorophenyl thiazole derivatives, a class of synthetic compounds demonstrating significant therapeutic potential across various disease areas, including diabetes, inflammation, cancer, and microbial infections. By elucidating their molecular interactions and effects on key signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Mechanisms of Action
Fluorophenyl thiazole derivatives exert their biological effects through a variety of mechanisms, primarily centered around the inhibition of key enzymes and modulation of critical signaling pathways. The presence of the fluorophenyl and thiazole moieties contributes to their ability to interact with specific biological targets.[1][2]
Enzyme Inhibition
A primary mechanism of action for this class of compounds is the inhibition of specific enzymes involved in disease progression.
-
α-Amylase Inhibition: Certain fluorophenyl thiazole derivatives have been identified as potent inhibitors of α-amylase, an enzyme crucial for carbohydrate digestion. By inhibiting this enzyme, these compounds can help manage postprandial hyperglycemia, a key factor in type 2 diabetes.[3][4]
-
p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition: A significant anti-inflammatory mechanism involves the inhibition of p38α, a key kinase in the inflammatory cascade. Inhibition of p38α leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[5]
-
Receptor Tyrosine Kinase (RTK) Inhibition: In the context of cancer, fluorophenyl thiazole derivatives have been shown to target RTKs like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6][7][8] By blocking the signaling of these receptors, the compounds can inhibit tumor angiogenesis and proliferation.
-
Other Enzyme Targets: Studies have also pointed towards the inhibition of other enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA), suggesting potential applications in neurodegenerative diseases and other conditions.[9][10]
Modulation of Signaling Pathways
The enzymatic inhibition by fluorophenyl thiazole derivatives directly impacts cellular signaling pathways.
-
p38α MAPK Signaling Pathway: By inhibiting p38α, these derivatives effectively downregulate a critical inflammatory pathway, preventing the downstream activation of transcription factors and the subsequent expression of inflammatory cytokines.[5]
-
VEGFR-2 and EGFR Signaling Pathways: Inhibition of these RTKs disrupts the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling cascades, which are crucial for cancer cell survival, proliferation, and angiogenesis.[6][7][11]
Other Mechanisms
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Antimicrobial Activity: The mechanism of antimicrobial action is multifaceted and can involve the disruption of cell wall synthesis, depolarization of the cell membrane, and inhibition of protein and nucleic acid synthesis.[12]
-
Anticancer Activity: Beyond RTK inhibition, some derivatives have been shown to induce apoptosis and interfere with tubulin assembly, leading to cell cycle arrest and cancer cell death.[11][13] Certain derivatives also act as fascin inhibitors, preventing cancer cell migration and invasion.[14][15]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various fluorophenyl thiazole derivatives.
Table 1: α-Amylase and Antiglycation Inhibition
| Compound | Target | IC50 | Reference Compound | Reference IC50 | Source |
| 3h | α-Amylase | 5.14 ± 0.03 μM | Acarbose | 5.55 ± 0.06 μM | [3][4] |
| 3n | α-Amylase | 5.77 ± 0.05 μM | Acarbose | 5.55 ± 0.06 μM | [3][4] |
| 3f | α-Amylase | 5.88 ± 0.16 μM | Acarbose | 5.55 ± 0.06 μM | [3][4] |
| 3b | α-Amylase | 6.87 ± 0.01 μM | Acarbose | 5.55 ± 0.06 μM | [3][4] |
| 3i | Antiglycation | 0.393 ± 0.002 mg/mL | Amino guanidine | 0.403 ± 0.001 mg/mL | [3] |
| 3d | Antiglycation | 0.394 ± 0.003 mg/mL | Amino guanidine | 0.403 ± 0.001 mg/mL | [3] |
| 3k | Antiglycation | 0.396 ± 0.002 mg/mL | Amino guanidine | 0.403 ± 0.001 mg/mL | [3] |
| 3f | Antiglycation | 0.399 ± 0.002 mg/mL | Amino guanidine | 0.403 ± 0.001 mg/mL | [3] |
Table 2: Anti-inflammatory Activity (p38α Inhibition)
| Compound | Target | IC50 | Source |
| 24g | p38α | 0.68 µM | [5] |
| 21d | Nitric Oxide Release | 1.21 µM | [5] |
| 24i | PGE2 Production | 0.87 µM | [5] |
| 24g | PGE2 Production | 0.89 µM | [5] |
Table 3: Anticancer Activity
| Compound | Cell Line | IC50 | Target | Target IC50 | Reference Compound | Reference IC50 | Source |
| 5p | Cell Migration | 24 nM | Fascin | - | - | - | [14][15] |
| 5o | Cell Migration | 45 nM | Fascin | - | - | - | [14] |
| 5n | Cell Migration | 196 nM | Fascin | - | - | - | [14] |
| A2 | MCF-7 | 52.35 µM | - | - | Anastrozole | > 100 µM | [16] |
| B1 | MCF-7 | 53.9 µM | - | - | Anastrozole | > 100 µM | [16] |
| B3 | MCF-7 | 54.1 µM | - | - | Anastrozole | > 100 µM | [16] |
| A3 | MCF-7 | 54.81 µM | - | - | Anastrozole | > 100 µM | [16] |
| 11d | - | 30 nM (GI50) | EGFR/VEGFR-2 | - | Erlotinib | 33 nM (GI50) | [6] |
| 11f | - | 27 nM (GI50) | EGFR/VEGFR-2 | - | Erlotinib | 33 nM (GI50) | [6] |
| 12c | - | - | EGFR | 83 ± 3 nM | Erlotinib | 80 nM | [6] |
| 11e | - | - | EGFR | 89 ± 3 nM | Erlotinib | 80 nM | [6] |
| 4c | MCF-7 | 2.57 ± 0.16 µM | VEGFR-2 | 0.15 µM | Staurosporine | 6.77 ± 0.41 µM | [7] |
| 4c | HepG2 | 7.26 ± 0.44 µM | VEGFR-2 | 0.15 µM | Staurosporine | 8.4 ± 0.51 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments based on the cited literature.
Synthesis of Fluorophenyl Thiazole Derivatives (Hantzsch Thiazole Synthesis)
A common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[3][4]
-
Reactant Preparation: Equimolar amounts of a substituted thiourea or thiosemicarbazone and an α-haloketone (e.g., 2-bromo-4-fluoroacetophenone) are prepared.
-
Reaction: The reactants are dissolved in a suitable solvent, such as ethanol.
-
Reflux: The mixture is refluxed for several hours (typically 4-5 hours).
-
Purification: The resulting product is cooled, filtered, and purified, often by recrystallization, to yield the desired fluorophenyl thiazole derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like NMR (¹H, ¹³C, ¹⁹F), FT-IR, and mass spectrometry.[3][4]
In Vitro α-Amylase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of α-amylase.[3][4]
-
Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) are prepared in a suitable buffer (e.g., phosphate buffer).
-
Incubation: The test compound (at various concentrations) is pre-incubated with the α-amylase solution for a defined period.
-
Reaction Initiation: The starch solution is added to the enzyme-inhibitor mixture to start the reaction.
-
Reaction Termination: After a specific incubation time, the reaction is stopped by adding a solution like dinitrosalicylic acid (DNS) reagent.
-
Quantification: The mixture is heated, and the absorbance is measured using a spectrophotometer to determine the amount of reducing sugar produced.
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme) is determined from a dose-response curve. A known inhibitor like acarbose is used as a positive control.[3][4]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[7][16][17]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the fluorophenyl thiazole derivatives and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Signaling Pathways
Caption: p38α MAPK inflammatory signaling pathway and its inhibition.
Caption: Receptor Tyrosine Kinase (RTK) signaling and its inhibition.
Experimental Workflow
Caption: General workflow for evaluating fluorophenyl thiazole derivatives.
This guide provides a foundational understanding of the mechanisms of action of fluorophenyl thiazole derivatives. Further research into their specific molecular interactions and in vivo efficacy is essential for the continued development of this promising class of therapeutic agents.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Due to the limited availability of specific experimental data for this exact isomer, this document presents data for closely related isomers and provides generalized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by offering insights into the expected characteristics of the target compound and the methodologies for their empirical validation.
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that are of considerable interest in medicinal chemistry due to their wide range of biological activities. The specific compound, this compound, possesses structural motifs—a fluorophenyl group, a thiazole core, and a carboxylic acid—that suggest potential for biological activity and make its physicochemical characterization crucial for drug development. Properties such as solubility, lipophilicity, and acidity are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular and Physicochemical Data
Table 1: Molecular Identifiers of this compound and Its Isomers
| Property | This compound (Target Compound) | 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid[1] | 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid[2] |
| IUPAC Name | This compound | 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid[1] | 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid[2] |
| CAS Number | Not Found | 522646-43-1[1] | 144060-99-1 | 1027513-59-2[2] |
| Molecular Formula | C₁₁H₈FNO₂S | C₁₁H₈FNO₂S[1] | C₁₁H₈FNO₂S | C₁₁H₈FNO₂S[2] |
| Molecular Weight | 237.25 g/mol | 237.25 g/mol [1] | 237.25 g/mol | 237.25 g/mol [2] |
| Canonical SMILES | C1=CC=C(C(=C1)F)C2=NC(=C(S2)C(=O)O)C | CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)O[1] | O=C(O)C1=C(C)N=C(C2=CC=C(F)C=C2)S1 | Not Found |
| InChI Key | Not Found | ODCOWPJBSKLCIC-UHFFFAOYSA-N[1] | LPBSLIRPWIFCQT-UHFFFAOYSA-N | Not Found |
Table 2: Physicochemical Properties of Related Thiazole Carboxylic Acids
| Property | 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | Thiazole-2-carboxylic acid | General Observations for Thiazole Carboxylic Acids |
| Melting Point | Structurally related compounds melt between 163-198 °C[1] | 186-187 °C[3] | 91.6-93 °C[4] | Crystalline solids at room temperature. Melting point is influenced by substitution patterns. |
| Boiling Point | Not Found | 285.5 ± 40.0 °C (Predicted)[3] | 310.6 ± 25.0 °C (Predicted)[4] | High boiling points are expected due to the carboxylic acid group and aromatic nature. |
| Solubility | Not Found | Not Found | Slightly soluble in water[4] | Generally, carboxylic acids show increased solubility in basic aqueous solutions. Solubility in organic solvents is expected.[5] |
| pKa | Not Found | Not Found | Not Found | The carboxylic acid group is the primary acidic center. The pKa is influenced by the electronic effects of the thiazole ring and its substituents. |
| LogP | Not Found | Not Found | Not Found | LogP values for heterocyclic carboxylic acids are generally below 2.[6][7] A balanced LogP (typically between 2 and 5) is often desirable for optimal drug absorption and distribution.[8] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of a compound like this compound.
Melting Point Determination
The melting point of a crystalline solid provides an indication of its purity. A sharp melting point range is characteristic of a pure compound.[9]
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.[10]
-
The temperature is raised slowly, at a rate of about 1-2°C per minute near the expected melting point.[10]
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[10]
Solubility Determination
Solubility is a critical parameter that influences a drug's bioavailability. The solubility of carboxylic acids is pH-dependent.
Methodology:
-
Aqueous Solubility: A small, accurately weighed amount of the compound is added to a known volume of water at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound is then determined by a suitable analytical method, such as HPLC or UV-spectroscopy.[11]
-
pH-Dependent Solubility: The above procedure is repeated using buffered solutions at different pH values (e.g., pH 2, 7.4, and 9) to assess the solubility profile across a physiologically relevant pH range. Carboxylic acids are expected to have higher solubility at higher pH due to the formation of the more soluble carboxylate salt.[12]
-
Solubility in Organic Solvents: The solubility in various organic solvents (e.g., ethanol, DMSO, acetone) is determined by adding the compound to a known volume of the solvent until no more dissolves.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group is the most relevant.
Methodology (Potentiometric Titration):
-
A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[13]
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ADME properties.[14][15]
Methodology (Shake-Flask Method):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water (or a buffer, typically at pH 7.4 to determine LogD).[16]
-
The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[16]
-
The two phases are separated.
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]
Synthesis Outline
A common method for the synthesis of thiazole-5-carboxylic acids involves the Hantzsch thiazole synthesis. A plausible synthetic route to this compound would involve the reaction of a 2-fluorobenzothioamide with an ethyl 2-chloroacetoacetate followed by hydrolysis of the resulting ester.
Conclusion
While specific experimental data for this compound remains to be published, this technical guide provides a solid foundation for researchers by presenting data from closely related isomers and detailing the standard experimental protocols for determining its key physicochemical properties. The provided methodologies and comparative data will aid in the rational design and development of new chemical entities based on this scaffold. It is recommended that the experimental protocols outlined herein be performed to empirically determine the precise physicochemical profile of the target compound.
References
- 1. Buy 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | 522646-43-1 [smolecule.com]
- 2. 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid - CAS:1027513-59-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]
- 4. THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. youtube.com [youtube.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. acdlabs.com [acdlabs.com]
- 15. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 16. agilent.com [agilent.com]
Spectroscopic and Synthetic Profile of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: A Technical Overview
For Immediate Release
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic characteristics and a representative synthetic protocol for 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Due to the absence of comprehensive, publicly available experimental data for this specific molecule, this document outlines predicted spectroscopic values and general experimental methodologies based on established principles of organic chemistry and data from analogous compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and aromatic systems.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~8.0-8.2 | Multiplet | 1H | Aromatic C-H (ortho to Fluorine) |
| ~7.3-7.6 | Multiplet | 3H | Aromatic C-H |
| 2.75 | Singlet | 3H | Methyl (-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | Carboxylic Acid Carbonyl (C=O) |
| ~160.0 (d, J ≈ 250 Hz) | Aromatic C-F |
| ~155.0 | Thiazole C2 |
| ~150.0 | Thiazole C4 |
| ~132.0 (d) | Aromatic C-H |
| ~130.0 (d) | Aromatic C-H |
| ~125.0 (d) | Aromatic C-H |
| ~120.0 (d) | Aromatic C (ipso to Thiazole) |
| ~116.0 (d, J ≈ 20 Hz) | Aromatic C-H |
| ~115.0 | Thiazole C5 |
| ~17.0 | Methyl (-CH₃) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic Ring) |
| ~1540 | Medium | C=N stretch (Thiazole Ring) |
| ~1250 | Strong | C-F stretch |
| ~1220 | Strong | C-O stretch (Carboxylic Acid) |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₁H₈FNO₂S |
| Molecular Weight | 237.25 g/mol |
| Predicted [M+H]⁺ | 238.0332 |
| Predicted [M-H]⁻ | 236.0180 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis: Hantzsch Thiazole Synthesis
A plausible synthetic route to the title compound is the Hantzsch thiazole synthesis.
-
Thioamide Formation: 2-Fluorobenzaldehyde is reacted with a suitable sulfurizing agent (e.g., Lawesson's reagent) or converted to the corresponding thioamide, 2-fluorothiobenzamide, via standard procedures.
-
Cyclocondensation: The resulting 2-fluorothiobenzamide is then reacted with ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol. The mixture is heated under reflux for several hours to facilitate the cyclocondensation reaction, yielding ethyl 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate.
-
Hydrolysis: The ester is subsequently hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product, this compound. The solid product is then collected by filtration, washed with water, and dried under vacuum.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum would be scanned over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in both positive and negative ion modes on a time-of-flight (TOF) mass analyzer to confirm the elemental composition.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of the title compound.
Caption: General workflow for synthesis and characterization.
The Intricate Dance of Structure and Activity: A Technical Guide to 2-Aryl-Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aryl-thiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide delves into the critical structure-activity relationships (SAR) of these derivatives, offering a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties. By dissecting the influence of various structural modifications on biological efficacy, this document aims to provide a foundational resource for the rational design of novel and potent therapeutic agents.
Core Structure and Points of Modification
The fundamental 2-aryl-thiazole structure offers several key positions for chemical modification, each influencing the compound's overall pharmacological profile. The primary points of diversification include the aryl ring at the 2-position (Ring A), the thiazole core itself (Ring B), and potential substitutions at the 4 and 5-positions of the thiazole ring. Understanding how substituents at these positions modulate activity is paramount for successful drug design.
Anticancer Activity: Targeting Cellular Proliferation
2-Aryl-thiazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, a critical process in cell division.
Structure-Activity Relationship Insights:
-
Substitution on the 2-Aryl Ring (Ring A): The electronic properties of substituents on the 2-phenyl ring play a crucial role. Electron-withdrawing groups (EWGs) such as halogens (F, Cl, Br) or nitro groups at the para position of the phenyl ring generally enhance antiproliferative activity. In contrast, electron-donating groups (EDGs) tend to decrease activity.[1]
-
Linker and Thiazole Core (Ring B): The introduction of a carbonyl linker between the aryl group and the thiazole ring has been shown to significantly boost anticancer activity, with some compounds reaching low nanomolar IC50 values.[1] The thiazole ring itself is a critical pharmacophore, with studies indicating that the presence of at least two linked thiazole moieties can be a requirement for significant cytotoxicity.[2]
-
Substituents on the Thiazole Ring: Modifications at the 4- and 5-positions of the thiazole ring can further tune the anticancer potency.
Quantitative Data: Anticancer Activity of 2-Aryl-Thiazole Derivatives
| Compound ID | 2-Aryl Substituent (Ring A) | Linker | Thiazole Substituent (Ring B) | Cancer Cell Line | IC50 (µM) | Reference |
| 8f | 4-Methoxyphenyl | Carbonyl | Unsubstituted | Melanoma, Prostate | 0.021 - 0.071 | [1] |
| Compound 6 | Phenyl | Direct | 2-Thiazolyl | HCT-116 | >50% inhibition at 40µM | [2] |
| Compound 10 | Phenyl | Direct | Bis-(2-Thiazolyl) | HCT-116 | >50% inhibition at 40µM | [2] |
| Compound 2i | Not Specified | Not Specified | Not Specified | Not Specified | 14.73 ± 2.72 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aryl-thiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Mechanism: Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by 2-aryl-thiazole derivatives leads to cell cycle arrest and apoptosis.
Antimicrobial Activity: Combating Pathogenic Microbes
2-Aryl-thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Structure-Activity Relationship Insights:
-
Substitution on the 2-Aryl Ring (Ring A): The nature and position of substituents on the aryl ring significantly impact antimicrobial efficacy. Para-substitution is often favored over meta-substitution.[3] Both electron-withdrawing and electron-donating groups at the para-position can yield good activity, suggesting that steric factors might be as important as electronic effects.[3]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyrazoline, can enhance the antimicrobial spectrum.[3]
-
Substituents on the Thiazole Ring: Variations at the 4- and 5-positions of the thiazole ring, including the introduction of acyl or arenediazo groups, can modulate the activity against specific microbial strains.[3]
Quantitative Data: Antimicrobial Activity of 2-Aryl-Thiazole Derivatives
| Compound Series | 2-Aryl/Heteroaryl Substituent | Key Structural Features | Target Organisms | MIC Range (µg/mL) | Reference |
| Pyrazolin-1-yl-thiazoles | Varied aryl and naphthyl | Pyrazoline ring at position 2 of thiazole | S. aureus, A. flavus | - (IZs reported) | [4] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | Phenyl, Fluorophenyl | N-allyl and pyrazoline substitutions | S. pneumoniae, E. coli | 0.03 - 7.81 | [3][4] |
| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazoles | Thiophen-2-yl | Thiophene and pyrazoline moieties | P. aeruginosa | 15.625 - 31.25 | [3] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Antimicrobial Stock Solution: Dissolve the 2-aryl-thiazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing the SAR Workflow
Caption: A typical iterative workflow for the structure-activity relationship (SAR) studies of 2-aryl-thiazole derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain 2-aryl-thiazole derivatives have shown promise as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[5][6]
Structure-Activity Relationship Insights:
-
Substitution on the 2-Aryl Ring (Ring A): The presence of specific substituents on the 2-aryl ring can confer COX-2 inhibitory activity. For instance, a 4-hydroxy-3-methoxyphenyl group has been associated with COX-2 inhibition.[6]
-
Substituents on the Thiazole Ring: An acetamide group at the 2-amino position of the thiazole can contribute to the anti-inflammatory effect.[6]
Quantitative Data: Anti-inflammatory Activity of 2-Aryl-Thiazole Derivatives
| Compound ID | 2-Aryl Substituent | Thiazole Substituent | Assay | Activity | Reference |
| CX-32 | 4-hydroxy-3-methoxyphenyl | 2-acetamido | PGE2 production in LPS-stimulated RAW cells | Significant inhibition at 25-100 µM | [6] |
| CX-35 | 4-hydroxy-3-methoxyphenyl | 2-amino | PGE2 production in LPS-stimulated RAW cells | Significant inhibition at 25-100 µM | [6] |
| Compound 1a | Not Specified | 2-sulfamoylethylnicotinamide | Serotonin-induced edema | ED50 = 43.5 mg/kg | [5] |
| Nitro-substituted thiazoles | Nitro-substituted phenyl | Not Specified | Carrageenan-induced paw edema | Up to 44% inhibition | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least a week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test 2-aryl-thiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group (treated with vehicle and carrageenan).
Visualizing the Inflammatory Pathway
References
- 1. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. texaschildrens.org [texaschildrens.org]
Novel Thiazole Compounds in Drug Discovery: A Technical Guide
Introduction
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in the design of novel therapeutic agents.[2][3] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] This technical guide provides an in-depth overview of recent advancements in the discovery of novel thiazole compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas, particularly oncology.
Recent research has highlighted the potential of thiazole-containing compounds as potent inhibitors of various biological targets crucial for cancer progression, such as tubulin, fascin, and the PI3K/mTOR signaling pathway.[1][4][8][9][10] This guide will delve into specific examples of these novel thiazole derivatives, providing detailed experimental protocols for their synthesis and biological characterization to aid researchers in the field of drug discovery.
I. Synthesis of Novel Thiazole Derivatives
The synthesis of functionalized thiazole rings is a critical step in the development of new drug candidates. Various synthetic methodologies have been developed to access a wide range of thiazole derivatives. A common and versatile approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[6]
General Synthetic Scheme for Thiazole-Naphthalene Derivatives
A novel series of thiazole-naphthalene derivatives has been designed and synthesized as potent tubulin polymerization inhibitors.[10][11][12] The general synthetic route is outlined below:
Experimental Protocol: Synthesis of Thiazole-Naphthalene Derivatives [11][12]
-
Step 1: Synthesis of Deoxybenzoins (3a-3c): To a solution of the appropriate phenylacetic acid (1.0 eq) in trifluoroacetic acid (TFA), trifluoroacetic anhydride (TFAA) (2.0 eq) is added, followed by 1-methoxynaphthalene (1.0 eq). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Step 2: Synthesis of α-bromodeoxybenzoins (4a-4c): To a solution of the deoxybenzoin (1.0 eq) in dichloromethane (CH2Cl2), pyridinium tribromide (1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature until completion. The mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization.
-
Step 3: Synthesis of 2-amino-thiazole-naphthalene derivatives (5a-5c): A mixture of the α-bromodeoxybenzoin (1.0 eq) and thiourea (1.2 eq) in ethanol is heated at reflux for several hours. After cooling, the precipitate is collected by filtration, washed with ethanol, and dried to afford the desired 2-aminothiazole derivative.
-
Step 4: Synthesis of N-acylated-thiazole-naphthalene derivatives (6a-6n): The 2-aminothiazole derivative (1.0 eq) is dissolved in a suitable solvent, and the corresponding acid anhydride (1.5 eq) is added. The reaction is stirred at room temperature or heated as necessary. Upon completion, the product is isolated by filtration or extraction and purified by column chromatography or recrystallization.
II. Biological Evaluation of Novel Thiazole Compounds
The biological activity of newly synthesized thiazole derivatives is assessed through a variety of in vitro assays to determine their therapeutic potential. Key assays for anticancer drug discovery include cytotoxicity assays, target-based enzymatic assays, and cell-based mechanism of action studies.
Antiproliferative Activity
The antiproliferative activity of thiazole compounds is commonly evaluated against a panel of human cancer cell lines using assays such as the MTT or CCK-8 assay.[4] These assays measure the metabolic activity of viable cells and allow for the determination of the half-maximal inhibitory concentration (IC50) of the compounds.
Table 1: Antiproliferative Activity of Novel Thiazole-Naphthalene Derivatives
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | Reference |
| 5b | 0.48 ± 0.03 | 0.97 ± 0.13 | [10][11] |
| 6d | > 50 | > 50 | [4] |
| 6l | 15.3 ± 1.2 | 21.7 ± 1.8 | [4] |
Experimental Protocol: CCK-8 Antiproliferative Assay [4]
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.
-
CCK-8 Addition: After the incubation period, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined using a dose-response curve fitting software.
Tubulin Polymerization Inhibition
Several thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[1][4] The effect of these compounds on tubulin assembly can be measured using in vitro polymerization assays.
Table 2: Tubulin Polymerization Inhibitory Activity
| Compound | Tubulin Polymerization IC50 (µM) | Reference |
| 5b | 3.3 | [10][11] |
| 6d | 6.6 | [4] |
| 6l | 4.0 | [4] |
| Colchicine | 9.1 | [10] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay [4][8]
-
Reaction Setup: A reaction mixture containing purified tubulin protein, a fluorescence reporter (e.g., DAPI), and GTP in a suitable buffer is prepared.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture. A known tubulin polymerization inhibitor (e.g., colchicine) and a vehicle control (e.g., DMSO) are used as positive and negative controls, respectively.
-
Initiation and Measurement: The polymerization is initiated by incubating the mixture at 37°C. The fluorescence intensity is measured at regular intervals using a fluorescence plate reader.
-
Data Analysis: The rate of polymerization is determined from the fluorescence signal over time. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
PI3K/mTOR Dual Inhibition
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[13] Novel thiazole derivatives have been developed as dual inhibitors of PI3K and mTOR.[9][12]
Table 3: PI3Kα and mTOR Inhibitory Activity of Thiazole Derivatives
| Compound | PI3Kα IC50 (µM) | mTOR IC50 (µM) | Reference |
| 3b | 0.086 ± 0.005 | 0.221 ± 0.014 | [9] |
| 3e | 0.125 ± 0.008 | 0.315 ± 0.021 | [9] |
| Alpelisib | 0.081 ± 0.004 | - | [9] |
| Dactolisib | - | 0.198 ± 0.011 | [9] |
Experimental Protocol: PI3Kα and mTOR Inhibition Assays [9]
-
PI3Kα Assay: The inhibitory activity against PI3Kα is determined using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced from the kinase reaction. The luminescence signal is inversely correlated with the kinase activity.
-
mTOR Assay: Similarly, the inhibitory activity against mTOR is measured using a specific mTOR kinase assay kit. The principle of the assay is similar to the PI3Kα assay, measuring the enzymatic activity of mTOR in the presence of the test compounds.
-
Procedure:
-
The kinase, substrate, and ATP are incubated with varying concentrations of the test compounds in a 96-well plate.
-
After incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces a luminescent signal.
-
The luminescence is read by a plate reader, and the IC50 values are calculated from the dose-response curves.
-
III. Conclusion
Novel thiazole compounds continue to be a rich source of potential therapeutic agents in drug discovery. The versatility of the thiazole scaffold allows for the design and synthesis of compounds that can potently and selectively modulate the activity of various biological targets. The examples of thiazole-naphthalene derivatives as tubulin polymerization inhibitors and thiazole-based PI3K/mTOR dual inhibitors demonstrate the significant potential of this heterocyclic motif in the development of new anticancer drugs. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to advance the field of thiazole-based drug discovery. Further optimization of these lead compounds, guided by structure-activity relationship studies and advanced computational methods, holds the promise of delivering next-generation therapeutics for a range of diseases.
References
- 1. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. medium.com [medium.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities [mdpi.com]
- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Synthetic Routes of Functionalized Thiazole-5-Carboxylic Acids
Introduction
Thiazole-5-carboxylic acid and its functionalized derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, serves as a versatile scaffold in a multitude of biologically active compounds.[1][2][3] These derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4] Notably, functionalized thiazoles are key components in pharmaceuticals such as the tyrosine kinase inhibitor Dasatinib, used in cancer therapy.[5][6] This guide provides an in-depth overview of the primary synthetic strategies for accessing functionalized thiazole-5-carboxylic acids, complete with experimental protocols and comparative data to aid researchers in this field.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction for the formation of the thiazole ring.[7] The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide.[7][8] For the synthesis of thiazole-5-carboxylic acid derivatives, an α-halo-β-ketoester is typically employed as the carbonyl component. The reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[8] This method is highly versatile, allowing for the introduction of various substituents at the C2 and C4 positions of the thiazole ring by selecting the appropriate thioamide and α-halocarbonyl starting materials.[4]
Caption: General workflow of the Hantzsch thiazole synthesis.
Table 1: Examples of Hantzsch Synthesis for Thiazole-5-Carboxylates
| R1 Substituent (Thioamide) | R2 Substituent (α-haloketone) | Reaction Conditions | Yield (%) | Reference |
| Amino (-NH2) | Methyl (-CH3) | Ethanol, reflux, 2-3.5 h | 79-90 | [4] |
| Phenyl (-C6H5) | Phenyl (-C6H5) | Methanol, stir, 30 min | High | [8] |
| Methyl (-CH3) | Ethyl ester (-COOEt) | Trifluoroacetic acid, photolysis | 40-60 | [9] |
| Benzylamino | Methyl (-CH3) | Condensation, hydrolysis | N/A | [10] |
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from the general Hantzsch synthesis principles.[4][11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (1 equivalent), thiourea (1 equivalent), and ethanol as the solvent.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a classic method for preparing 5-aminothiazoles.[12][13] This reaction involves the cyclization of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[12][14] While this method directly yields a 5-amino-substituted thiazole, it can be a valuable route to thiazole-5-carboxylic acids through subsequent functional group transformation of the amino group. For instance, the amino group can be converted to a nitrile via a Sandmeyer-type reaction, followed by hydrolysis to the carboxylic acid.
Caption: Cook-Heilbron synthesis to 5-aminothiazole and subsequent conversion.
Experimental Protocol: General Synthesis of 5-Aminothiazoles
This protocol is based on the general description of the Cook-Heilbron synthesis.[12][13]
-
Reaction Setup: Dissolve the α-aminonitrile (1 equivalent) in a suitable solvent like ethanol or pyridine.
-
Reagent Addition: Add carbon disulfide or the appropriate dithioacid (1-1.2 equivalents) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours to a day. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Alternative Synthetic Routes
Besides the classical named reactions, several other effective methods have been developed for the synthesis of thiazole-5-carboxylic acids.
a) Halogen-Metal Exchange and Carboxylation
A powerful strategy for synthesizing thiazole-5-carboxylic acid involves the use of a pre-formed 5-bromothiazole.[15] This method utilizes a halogen-metal exchange reaction, typically with an organolithium reagent like n-butyllithium, to generate a 5-thiazolyl-lithium intermediate. This highly reactive intermediate is then quenched with carbon dioxide (dry ice) to afford the desired thiazole-5-carboxylic acid. This route offers a direct and often high-yielding pathway, provided the substituted 5-bromothiazole is accessible.
Caption: Synthesis via halogen-metal exchange and carboxylation.
Experimental Protocol: Synthesis of Thiazole-5-carboxylic Acid from 5-Bromothiazole
This protocol is based on the methodology described for converting bromo-heterocycles to carboxylic acids.[15]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromothiazole (1 equivalent) in anhydrous diethyl ether or THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Carboxylation: Quench the reaction by carefully adding an excess of crushed dry ice. Allow the mixture to slowly warm to room temperature.
-
Work-up: Add water to the reaction mixture and separate the aqueous layer. Wash the aqueous layer with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with dilute HCl to a pH of 2-3, which should precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the thiazole-5-carboxylic acid.
b) Oxidation of 5-Substituted Thiazoles
Another viable route is the oxidation of a pre-existing substituent at the C5 position. For instance, 5-hydroxymethylthiazole or thiazole-5-carbaldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like nitric acid in the presence of sulfuric acid.[16]
Table 2: Comparison of Alternative Synthetic Routes
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Halogen-Metal Exchange | 5-Bromothiazole | n-BuLi, CO2 | Direct, high yielding | Requires cryogenic conditions, moisture sensitive |
| Oxidation | 5-Hydroxymethylthiazole | HNO3, H2SO4 | Uses readily available oxidizing agents | Can be harsh, potential for side reactions |
Functionalization Strategies
A key aspect of synthesizing a diverse library of thiazole-5-carboxylic acids is the ability to introduce various functional groups onto the thiazole core. The primary positions for substitution are C2 and C4.
-
C2-Functionalization: The C2 position is the most electron-deficient and can be deprotonated by strong bases like organolithium reagents, allowing for subsequent reaction with electrophiles.[14] Additionally, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other groups at a halogenated C2 position.
-
C4-Functionalization: The choice of the α-halocarbonyl component in the Hantzsch synthesis directly determines the substituent at the C4 position.
-
C5-Arylation: Direct C-H arylation at the C5 position of thiazole derivatives has been achieved using palladium catalysis under ligand-free conditions, offering an efficient way to introduce aryl groups.[17]
Caption: Decision workflow for planning the synthesis of functionalized thiazoles.
Conclusion
The synthesis of functionalized thiazole-5-carboxylic acids is a well-established area of organic chemistry with a range of reliable methods at the disposal of researchers. The Hantzsch synthesis remains a powerful and versatile tool for constructing the core scaffold with desired C2 and C4 substituents. For direct C5-carboxylation, the halogen-metal exchange of 5-bromothiazoles provides an excellent route. The choice of synthetic strategy will ultimately depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The methodologies outlined in this guide provide a solid foundation for the successful synthesis and further exploration of this important class of molecules in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. synarchive.com [synarchive.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
"exploratory studies on fluorinated thiazole scaffolds"
An In-depth Technical Guide to Exploratory Studies on Fluorinated Thiazole Scaffolds
Abstract
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a comprehensive overview of exploratory studies on fluorinated thiazole derivatives, detailing their synthesis, diverse biological activities, and structure-activity relationships. It serves as a technical resource for researchers and drug development professionals, offering structured data, detailed experimental protocols, and visual workflows to facilitate further research in this promising area.
Introduction
The Thiazole Scaffold in Medicinal Chemistry
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged structure in drug discovery.[3][4] Its unique electronic properties and ability to form various non-covalent interactions allow it to bind to a wide range of biological targets. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][5][6] This versatility has made the thiazole nucleus a key component in many clinically used drugs, such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[3]
The Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize physicochemical and pharmacokinetic properties.[7] The C-F bond is strong and the fluorine atom is small with high electronegativity, which can alter the pKa of nearby functional groups, enhance membrane permeability, and block metabolic oxidation at specific sites.[2][8] These modifications can lead to improved potency, selectivity, and bioavailability. Approximately 20% of all pharmaceuticals contain fluorine, highlighting its importance in modern drug development.[9]
Synthetic Strategies
Several methods have been established for the synthesis of fluorinated thiazole scaffolds. The most prominent and versatile among these are the Hantzsch thiazole synthesis and various cyclocondensation reactions.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and widely adopted method for constructing the thiazole ring. It typically involves the condensation reaction between an α-haloketone and a thioamide-containing compound.[3] A common application for generating fluorinated thiazoles involves reacting a fluorinated α-bromoacetophenone with a substituted thiosemicarbazone in a suitable solvent like ethanol under reflux.[8][10] This method generally provides moderate to good yields of the cyclized product.[10]
[3+3] Cyclocondensation Reactions
A more recent approach involves the [3+3] cyclocondensation of 2-aminothiazoles with fluorinated alkynoates.[9] This transition-metal-free method offers an efficient and regioselective pathway to novel fused heterocyclic systems, such as fluorinated thiazolo[3,2-a]pyrimidin-7-ones. The reaction is typically performed by heating the reactants in methanol, leading to good or excellent yields of the desired products.[9]
Biological Activities and Therapeutic Potential
Fluorinated thiazole scaffolds have been explored for a wide array of therapeutic applications, demonstrating significant potential in various disease areas.
Antimicrobial Activity
Thiazole derivatives are well-known for their antimicrobial properties.[4][11] The incorporation of fluorine can enhance this activity. Studies have shown that fluorinated thiazoles exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][12] For instance, certain 2,5-dichloro thienyl-substituted thiazoles showed minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against bacterial and fungal pathogens.[5]
Anticancer Activity
The anticancer potential of fluorinated thiazoles is an area of intense research.[6][13] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases crucial for cancer cell signaling.[14][15] Fluorinated thiazole hybrids have shown remarkable anticancer activity against human cancer cell lines, with IC50 values in the micromolar and even nanomolar range.[2][3]
Enzyme Inhibition
Fluorinated thiazoles have been successfully designed as inhibitors for various enzymes.
-
Kinase Inhibition : Due to their structural features, thiazole derivatives are potent inhibitors of protein kinases, which are key targets in cancer therapy.[14][15] Compounds have been developed that show significant inhibition of kinases like B-RAFV600E and c-Met.[15][16]
-
α-Amylase Inhibition : As a strategy for managing diabetes, fluorinated hydrazinylthiazole derivatives have been synthesized and evaluated for their α-amylase inhibition potential. Some compounds exhibited higher potency than the standard drug, acarbose.[8]
-
Monoamine Oxidase (MAO) Inhibition : Certain fluorinated thiazolo[3,2-a]pyrimidin-7-ones have been identified as selective inhibitors of human monoamine oxidase A (hMAO-A), with IC50 values in the micromolar range.[9]
Quantitative Biological Data
The following tables summarize the quantitative data from various exploratory studies on fluorinated thiazole scaffolds.
Table 1: Enzyme Inhibition Activity of Fluorinated Thiazole Derivatives
| Compound Series | Target Enzyme | Best IC50 Value (µM) | Standard Drug | Standard IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | α-Amylase | 5.14 ± 0.03 | Acarbose | 5.55 ± 0.06 | [8] |
| Thiazolo[3,2-a]pyrimidin-7-ones | hMAO-A | 54.08 | - | - | [9] |
| Thiazole-fused 1,2,4-triazoles | HER2 Tyrosine Kinase | 16.6 | - | - | [2] |
| Thiazole derivatives | B-RAFV600E Kinase | 0.0231 ± 0.0012 | Dabrafenib | 0.0472 ± 0.0025 |[15] |
Table 2: Anticancer Activity of Fluorinated Thiazole Derivatives
| Compound Series | Cancer Cell Line | Best IC50 Value (µM) | Reference |
|---|---|---|---|
| Fluorinated 1,2,3-triazole hybrids | Human Gastric (MGC-803) | 0.76 | [2] |
| Fluorinated 1,2,3-triazole hybrids | Human Breast (MCF-7) | 1.02 | [2] |
| β-pentene based thiazoles | Human Cervical (HeLa) | 3.48 ± 0.14 | [3] |
| Pyrazole-naphthalene-thiazole hybrids | EGFR | 6.02 |[3] |
Table 3: Antimicrobial Activity of Fluorinated Thiazole Derivatives
| Compound Series | Microorganism | Best MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Thienyl-substituted thiazoles | Aspergillus fumigatus | 6.25 | [5] |
| Thienyl-substituted thiazoles | Staphylococcus aureus | 6.25 | [5] |
| Hydrazone-linked bisthiazoles | A. fumigatus | 0.03 | [5] |
| Hydrazone-linked bisthiazoles | K. pneumoniae | 0.03 |[5] |
Structure-Activity Relationship (SAR) Analysis
SAR studies provide critical insights for optimizing the potency and selectivity of fluorinated thiazole scaffolds.
-
Impact of Fluorine Substitution : The position and number of fluorine atoms on the phenyl rings attached to the thiazole core significantly influence biological activity. For antimicrobial agents, a para-substituted fluorine atom on a benzyl moiety is often advantageous for activity.[17][18] In some anticancer derivatives, however, the presence of a fluorine group was found to decrease activity compared to a hydroxyl group, indicating that the electronic effects are target-specific.[3]
-
Influence of Other Substituents : Besides fluorine, other functional groups play a key role. For antimicrobial activity, moieties like N-methylpiperazine or 3-pyridyl can enhance potency.[5] In the case of anticancer activity, SAR studies have revealed that methoxy groups can lead to higher activity than halogen groups in certain scaffolds.[3] The combination of the thiazole ring with other heterocyclic systems, such as pyrazoline or triazole, is a common strategy to create hybrid compounds with enhanced biological profiles.[17][18]
References
- 1. Thiazole Ring—A Biologically Active Scaffold [mdpi.com]
- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. ijrpr.com [ijrpr.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. (Open Access) Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies (2022) | Amani M.R.A. Saedi | 19 Citations [scispace.com]
- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid in Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The compound 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid belongs to this promising class of molecules. Its structural features, including the fluorophenyl group and the thiazole core, suggest potential as an anticancer agent. Thiazole-based compounds have been reported to exert their anticancer effects through various mechanisms, such as the induction of apoptosis and cell cycle arrest.[1][2][3]
These application notes provide a comprehensive overview of the proposed use of this compound (referred to herein as Compound X for illustrative purposes) in a panel of in vitro anticancer assays. The document details the hypothetical mechanism of action, experimental protocols, and representative data to guide researchers in evaluating its potential as a therapeutic agent.
Hypothetical Mechanism of Action
Based on the activities of structurally similar thiazole derivatives, Compound X is hypothesized to induce apoptosis in cancer cells through the intrinsic pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspases. It is proposed that Compound X may modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade, culminating in programmed cell death.
Caption: Proposed intrinsic apoptosis pathway induced by Compound X.
Data Presentation: Illustrative Quantitative Data
The following tables summarize hypothetical data from a series of in vitro anticancer assays performed with Compound X on various cancer cell lines. This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: Cytotoxicity of Compound X (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 ± 0.4 |
| A549 | Lung Cancer | 8.9 ± 0.7 |
| HCT116 | Colon Cancer | 6.5 ± 0.5 |
| HeLa | Cervical Cancer | 12.1 ± 1.1 |
Table 2: Apoptosis Induction by Compound X in MCF-7 Cells (24h Treatment)
| Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) |
| 0 (Control) | 4.2 ± 0.5 |
| 2.5 | 15.8 ± 1.2 |
| 5.0 | 35.1 ± 2.5 |
| 10.0 | 58.9 ± 4.1 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with Compound X (24h)
| Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.3 ± 3.1 | 28.1 ± 2.2 | 16.6 ± 1.9 |
| 5.0 | 72.8 ± 4.5 | 15.2 ± 1.8 | 12.0 ± 1.5 |
Table 4: Relative Protein Expression in MCF-7 Cells Treated with Compound X (5 µM, 24h)
| Protein | Relative Expression (Fold Change vs. Control) |
| Bcl-2 | 0.45 |
| Bax | 2.1 |
| Cleaved Caspase-3 | 3.5 |
| PARP | 0.3 (cleaved form) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Compound X in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared Compound X dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with varying concentrations of Compound X for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Culture and treat cells with Compound X as described for the apoptosis assay.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.
Caption: General workflow for Western blot analysis.
Protocol:
-
Treat cells with Compound X, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The provided application notes and protocols offer a framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The illustrative data and methodologies are based on the known activities of similar thiazole-containing compounds.[4] Further studies, including in vivo experiments, are necessary to fully elucidate its therapeutic potential.
References
- 1. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes: A Comprehensive Guide to the Antimicrobial Screening of Novel Thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a fundamental structural motif in numerous pharmacologically active compounds.[1][2] The rise of antimicrobial resistance (AMR) poses a significant global health threat, necessitating the urgent development of new and effective antimicrobial agents.[1][3] Thiazole derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[3][4] This document provides detailed application notes and standardized protocols for the systematic antimicrobial screening of novel thiazole derivatives, from initial evaluation to the determination of minimum inhibitory and bactericidal concentrations.
General Experimental Workflow
The antimicrobial screening of newly synthesized compounds follows a logical progression from qualitative primary screening to quantitative assays. This workflow ensures an efficient evaluation of a compound's potential as an antimicrobial agent, including an assessment of its spectrum of activity and potency. The process also incorporates a crucial step to evaluate cytotoxicity, which is essential for determining the compound's selectivity for microbial cells over host cells.
Caption: High-level workflow for antimicrobial screening of thiazole derivatives.
Experimental Protocols
Protocol 1: Agar Well Diffusion for Primary Screening
This method is a widely used preliminary test to qualitatively assess the antimicrobial activity of compounds.[3][5] It relies on the diffusion of the test compound through an agar medium inoculated with a target microorganism.
Materials:
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)[6]
-
Sterile Petri dishes
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Test thiazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ofloxacin, Ampicillin, Ketoconazole)[5][6]
-
Negative control (solvent used for dissolving compounds)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
Procedure:
-
Plate Preparation: Prepare and sterilize the appropriate agar medium according to the manufacturer's instructions. Pour 20-25 mL of the molten agar into sterile Petri dishes and allow it to solidify under aseptic conditions.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, uniformly spread the prepared microbial suspension over the entire surface of the solidified agar plate.
-
Well Creation: Use a sterile cork borer to create uniform wells in the inoculated agar.
-
Sample Loading: Carefully add a fixed volume (e.g., 50-100 µL) of the test thiazole derivative solution (at a specific concentration, e.g., 1 mg/mL) into a designated well.[3] Load the positive and negative controls into separate wells on the same plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 26-28°C for 48-72 hours for fungi).[6]
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum
-
Test thiazole derivatives and control antibiotics
-
Resazurin solution (optional, as a growth indicator)
Procedure:
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of decreasing concentrations of the test compound.
-
Inoculation: Prepare a microbial inoculum and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to all wells.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. If using an indicator like resazurin, the MIC is the lowest concentration where the color remains blue (indicating no metabolic activity) instead of turning pink.
Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This assay is performed after the MIC test to determine whether a compound is static (inhibits growth) or cidal (kills the organism).[7]
Procedure:
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate under appropriate conditions.
-
The MBC or MFC is the lowest concentration of the compound from the MIC assay that results in no microbial growth on the subculture plate.
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
The effectiveness of novel thiazole derivatives is quantified by their MIC values. Lower MIC values indicate higher potency. The tables below summarize representative data from published studies.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiazole-Quinolinium Derivatives | Staphylococcus aureus (MRSA) | 1 - 32 | [9] |
| 2-Phenylacetamido-Thiazoles | Staphylococcus aureus | 1.56 - 6.25 | [10] |
| 2-Phenylacetamido-Thiazoles | Escherichia coli | 1.56 - 3.12 | [10] |
| Heteroaryl Thiazole Derivatives | Staphylococcus aureus | 230 - 700 | [7] |
| Benzo[d]thiazole Derivatives | Staphylococcus aureus | 50 - 75 | [6][11] |
| Benzo[d]thiazole Derivatives | Escherichia coli | 50 - 75 |[6][11] |
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Substituted Thiazoles | Candida albicans | Moderate Activity | [10] |
| Benzo[d]thiazole Derivatives | Aspergillus niger | 50 - 75 | [6][11] |
| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino) derivatives | Candida species | 5.8 - 7.8 (µg/M) | [3] |
| Heteroaryl Thiazole Derivatives | Candida albicans | Good Activity |[7] |
Potential Mechanism of Action
Several thiazole derivatives exert their antimicrobial effects by targeting essential bacterial processes. One such target is the FtsZ protein, which is crucial for bacterial cell division.[9] FtsZ polymerizes to form the Z-ring, a structure that constricts to divide the cell. Inhibition of FtsZ polymerization leads to filamentation and eventual cell death.
Caption: Inhibition of FtsZ polymerization by a thiazole derivative.
Data Interpretation and Reporting
Interpreting antimicrobial susceptibility testing (AST) results requires comparing the determined MIC value against established clinical breakpoints. Organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide these standards.[12][13] The results categorize an isolate as Susceptible (S), Susceptible - Increased Exposure (I), or Resistant (R).
-
S - Susceptible, standard dosing regimen: High likelihood of therapeutic success with a standard dosage.[13]
-
I - Susceptible, increased exposure: Success is likely if exposure to the agent is increased (e.g., higher dose).[13]
-
R - Resistant: High likelihood of therapeutic failure, even with increased exposure.[13]
Selective and cascade reporting strategies are often employed to guide clinicians toward using narrower-spectrum, appropriate antimicrobial agents.[12][14]
Caption: Logical flow for interpreting MIC results using breakpoints.
The protocols and guidelines presented here offer a standardized framework for the comprehensive antimicrobial evaluation of novel thiazole derivatives. By employing a systematic workflow that includes primary screening, quantitative MIC/MBC determination, and cytotoxicity assessment, researchers can effectively identify and characterize promising new antimicrobial candidates.[4][15] Adherence to established interpretation and reporting standards is crucial for translating in vitro data into clinically relevant information, ultimately contributing to the fight against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. EUCAST: Definition of S, I and R [eucast.org]
- 14. Frontiers | Impact of selective reporting of antimicrobial susceptibility testing report on clinicians’ prescribing behavior of antibiotics [frontiersin.org]
- 15. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hantzsch Thiazole Synthesis of 2,4,5-Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring.[1][2][3] This versatile reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2][3] The resulting thiazole scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed protocols for the synthesis of 2,4,5-substituted thiazoles via a one-pot, three-component Hantzsch reaction, a modification that enhances the structural diversity of the resulting thiazole derivatives.[4]
Reaction Mechanism
The classical Hantzsch thiazole synthesis proceeds through a two-component condensation. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[5]
For the synthesis of 2,4,5-trisubstituted thiazoles, a three-component approach is often employed. This involves the reaction of an α-haloketone, a thioamide, and a substituted aldehyde. The aldehyde component allows for the introduction of a substituent at the C5 position of the thiazole ring.
Data Presentation: Reaction Yields
The following table summarizes the reported yields for the synthesis of various 2,4,5-substituted thiazoles via a one-pot, three-component Hantzsch synthesis. The general reaction involves an α-haloketone, thiourea (as the thioamide component), and a substituted benzaldehyde in the presence of a silica-supported tungstosilicic acid catalyst under conventional heating.[4]
| Entry | α-Haloketone | Thioamide | Aldehyde | Product | Yield (%) |
| 1 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Benzaldehyde | 4-Hydroxy-6-methyl-3-(2-((phenylimino)methyl)thiazol-4-yl)-2H-pyran-2-one | 90 |
| 2 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Methylbenzaldehyde | 4-Hydroxy-6-methyl-3-(2-(((4-methylphenyl)imino)methyl)thiazol-4-yl)-2H-pyran-2-one | 82 |
| 3 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Hydroxybenzaldehyde | 3-(2-(((4-Hydroxyphenyl)imino)methyl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | 88 |
| 4 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Nitrobenzaldehyde | 4-Hydroxy-6-methyl-3-(2-(((4-nitrophenyl)imino)methyl)thiazol-4-yl)-2H-pyran-2-one | 85 |
| 5 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Chlorobenzaldehyde | 3-(2-(((4-Chlorophenyl)imino)methyl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | 86 |
| 6 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 2-Hydroxybenzaldehyde | 4-Hydroxy-3-(2-(((2-hydroxyphenyl)imino)methyl)thiazol-4-yl)-6-methyl-2H-pyran-2-one | 84 |
| 7 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 2-Methoxybenzaldehyde | 4-Hydroxy-3-(2-(((2-methoxyphenyl)imino)methyl)thiazol-4-yl)-6-methyl-2H-pyran-2-one | 79 |
| 8 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Methoxybenzaldehyde | 4-Hydroxy-3-(2-(((4-methoxyphenyl)imino)methyl)thiazol-4-yl)-6-methyl-2H-pyran-2-one | 87 |
Experimental Protocols
General One-Pot Procedure for 2,4,5-Substituted Thiazoles[4]
This protocol outlines a general method for the synthesis of 2,4,5-substituted thiazoles using a silica-supported tungstosilicic acid catalyst.
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica supported tungstosilicic acid (SiW.SiO2)
-
Ethanol/Water (1:1 mixture)
-
Acetone
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel, filter paper, etc.)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid.
-
Add 5 mL of an ethanol/water (1:1) mixture to the flask.
-
Heat the mixture to 65 °C with stirring and reflux for 2-3.5 hours. The reaction can also be performed under ultrasonic activation at room temperature for 1.5-2 hours.
-
After the reaction is complete, filter the solid product and wash it with ethanol.
-
Dissolve the remaining solid in acetone and filter to remove the silica-supported catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dry the product in an oven at 60 °C.
Synthesis of 2-Amino-4-phenylthiazole[5]
This protocol describes a classic two-component Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium carbonate (Na2CO3) solution (20 mL)
-
Water
Equipment:
-
20 mL scintillation vial
-
Stir bar
-
Hot plate
-
100 mL beaker
-
Büchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at 100 °C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Büchner funnel, washing the filter cake with water.
-
Air dry the collected solid on a watch glass.
Mandatory Visualizations
Caption: Experimental workflow for the three-component Hantzsch synthesis of 2,4,5-substituted thiazoles.
Caption: Simplified reaction mechanism of the Hantzsch thiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
Application Notes and Protocols for In Vitro Testing of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential in vitro applications and detailed experimental protocols for the investigation of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Based on the known biological activities of structurally related thiazole derivatives, this compound is a candidate for screening in various therapeutic areas, including oncology, inflammation, and infectious diseases.
Potential Biological Activities
Thiazole-5-carboxylic acid derivatives have demonstrated a broad spectrum of biological activities. Preliminary in vitro screening of this compound is recommended to explore the following potential therapeutic applications:
-
Anticancer Activity: Many thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[1][2][3] Potential mechanisms include the inhibition of key enzymes in cancer progression such as c-Met kinase or DNA gyrase.[4][5]
-
Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory drugs. Thiazole carboxamides have been identified as COX inhibitors.[1]
-
Antioxidant Activity: The thiazole ring can act as a scaffold for developing potent antioxidant agents. The free radical scavenging potential is a key aspect to investigate.[6][7]
-
Enzyme Inhibition: Thiazole derivatives have shown inhibitory activity against various enzymes, including xanthine oxidase, which is a target for the treatment of gout.[8]
-
Antimicrobial Activity: Various thiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[7][9]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the potential biological activities of this compound.
Anticancer Activity: MTS Assay for Cell Viability
This protocol outlines the use of the MTS assay to determine the cytotoxic effects of the test compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 - lung carcinoma, HCT-8 - ileocecal adenocarcinoma, Bel7402 - hepatoma)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with a positive control.
-
Incubate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of the test compound.[6][7]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
96-well plates
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound in methanol (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the control, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of scavenging activity against the compound concentration and determine the IC₅₀ value.
-
Enzyme Inhibition: Xanthine Oxidase Inhibition Assay
This spectrophotometric assay determines the inhibitory effect of the test compound on xanthine oxidase.[8]
Materials:
-
This compound
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Phosphate buffer (pH 7.5)
-
Positive control (e.g., Allopurinol)
-
96-well UV plates
Procedure:
-
Assay Mixture Preparation:
-
Prepare a reaction mixture containing phosphate buffer, xanthine (substrate), and the test compound at various concentrations.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding xanthine oxidase to the mixture.
-
The total volume of the reaction mixture should be around 200 µL.
-
-
Measurement:
-
Monitor the increase in absorbance at 295 nm for 5 minutes, which corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation
Summarize all quantitative data from the in vitro assays in clearly structured tables for easy comparison.
Table 1: Anticancer Activity of this compound
| Cell Line | IC₅₀ (µM) |
| A549 | Data |
| HCT-8 | Data |
| Bel7402 | Data |
| Doxorubicin | Data |
Table 2: Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | Data |
| Trolox | Data |
Table 3: Xanthine Oxidase Inhibitory Activity
| Compound | IC₅₀ (µM) |
| This compound | Data |
| Allopurinol | Data |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for in vitro screening.
Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of a growth factor receptor pathway.
References
- 1. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. als-journal.com [als-journal.com]
- 6. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journaljpri.com [journaljpri.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note: NMR Spectroscopic Characterization of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The thiazole ring is a key pharmacophore found in numerous approved drugs. The substitution pattern, including the fluorophenyl group, can significantly influence the compound's biological activity and pharmacokinetic properties. Therefore, unambiguous structural confirmation and characterization are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential analytical technique for the structural elucidation of such organic molecules. This application note provides a detailed protocol and representative data for the NMR characterization of this compound.
Chemical Structure
Caption: Chemical structure of this compound.
Representative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The data is based on typical chemical shifts for analogous structures and theoretical predictions. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure the solubility of the carboxylic acid.
Table 1: Representative ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~13.5 | br s | 1H | - | COOH |
| ~8.0 - 7.9 | m | 1H | - | Ar-H |
| ~7.7 - 7.6 | m | 1H | - | Ar-H |
| ~7.4 - 7.3 | m | 2H | - | Ar-H |
| ~2.7 | s | 3H | - | CH₃ |
Table 2: Representative ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | COOH |
| ~165.0 | C2 (thiazole) |
| ~160.0 (d, ¹JCF ≈ 250 Hz) | C2' (C-F) |
| ~155.0 | C4 (thiazole) |
| ~133.0 (d) | Ar-CH |
| ~131.0 (d) | Ar-CH |
| ~125.0 (d) | Ar-CH |
| ~120.0 (d) | C1' (Ar-C) |
| ~117.0 (d, ²JCF ≈ 20 Hz) | C6' (Ar-CH) |
| ~115.0 | C5 (thiazole) |
| ~18.0 | CH₃ |
Note: 'd' denotes a doublet, and 'JCF' refers to the coupling constant between carbon and fluorine.
Experimental Protocols
A standardized workflow is crucial for obtaining high-quality and reproducible NMR data.
Caption: Experimental workflow for NMR characterization.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition
All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and linking different fragments of the molecule.
-
3. Data Processing and Interpretation
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the ¹H NMR signals.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective nuclei in the molecule. The relationship between the molecular fragments can be visualized as follows:
Caption: Logical relationship of molecular fragments.
Conclusion
NMR spectroscopy provides a definitive method for the structural elucidation of this compound. The combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. The protocols and representative data presented in this application note serve as a valuable guide for researchers working with this compound and related thiazole derivatives.
Application Notes: Evaluating the Cytotoxicity of Thiazole-Based Compounds using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxic effects of thiazole-based compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Thiazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including potential anticancer properties.[1] The MTT assay is a reliable and widely used colorimetric method to quantify cell viability and proliferation in response to chemical compounds.[2][3][4]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by metabolically active cells.[2][4][5] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase.[6] The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a solvent like dimethyl sulfoxide (DMSO).[2][7] The absorbance of the solubilized formazan is then measured spectrophotometrically, where the intensity of the purple color is directly proportional to the number of viable cells.[2]
Thiazole-based compounds can induce cytotoxicity through various mechanisms, including the induction of apoptosis, disruption of mitochondrial function, activation of caspases, and inhibition of critical cell signaling pathways like PI3K/Akt.[8]
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of various thiazole-based compounds against different cancer cell lines, as reported in the literature. This data can serve as a reference for expected potency.
| Compound Class | Cell Line | IC50 Value (µM) | Reference |
| Thiazole Derivative | C6 (Glioma) | 28.3 ± 1.5 | [8] |
| 1,3,4-Thiadiazole derivative (3) | C6 (Glioma) | 22.00 ± 3.00 (µg/mL) | [8] |
| 1,3,4-Thiadiazole derivative (4) | C6 (Glioma) | 18.50 ± 4.95 (µg/mL) | [8] |
| Novel thiadiazole-thiazole hybrid (16b) | HepG2-1 (Liver Cancer) | 0.69 ± 0.41 | [9] |
| Novel thiadiazole-thiazole hybrid (21) | HepG2-1 (Liver Cancer) | 1.82 ± 0.94 | [9] |
| 4-chlorophenylthiazolyl (4b) | MDA-MB-231 (Breast Cancer) | 3.52 | [10] |
| 4-bromophenylthiazolyl (4c) | MDA-MB-231 (Breast Cancer) | 4.89 | [10] |
| 3-nitrophenylthiazolyl (4d) | MDA-MB-231 (Breast Cancer) | 1.21 | [10] |
Experimental Protocols
Materials and Reagents
-
Thiazole-based compound of interest
-
Appropriate cancer cell line (e.g., MCF-7, A549, HepG2)[11]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2][8] Store at -20°C, protected from light.[2][6]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS).[8]
-
96-well flat-bottom sterile tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm.[3]
-
Humidified incubator at 37°C with 5% CO2
Detailed MTT Assay Protocol
1. Cell Seeding: a. Culture cells to approximately 80-90% confluency. b. Trypsinize the cells and perform a cell count. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8][12] d. Incubate the plate for 24 hours to allow for cell attachment.[8]
2. Compound Treatment: a. Prepare serial dilutions of the thiazole-based compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and ideally not exceed 0.5%. b. Carefully remove the old medium from the wells. c. Add 100 µL of the diluted compound to the respective wells. d. Include the following controls:
- Vehicle Control: Cells treated with the same concentration of solvent used to dissolve the compound.
- Untreated Control (Blank): Cells in complete medium only.
- Medium Blank: Wells containing only culture medium (no cells) to measure background absorbance.[6] e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
3. MTT Addition and Incubation: a. Following the treatment period, carefully add 10 µL of MTT solution (5 mg/mL) to each well, including controls.[3][8] This results in a final MTT concentration of 0.5 mg/mL.[5] b. Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[3][8] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[3]
4. Formazan Solubilization: a. After the incubation, carefully remove the medium containing MTT from each well without disturbing the cells or the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] c. Mix gently by pipetting up and down or by using an orbital shaker for about 15 minutes to ensure complete solubilization.[6]
5. Absorbance Measurement: a. Read the absorbance of each well at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6][12] b. The plate should be read within 1 hour of adding the solubilization solution.[6]
6. Data Analysis: a. Subtract the absorbance of the medium blank from all other readings. b. Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 c. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve. d. From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Caption: A workflow diagram illustrating the key steps of the MTT assay protocol.
Caption: A diagram showing potential signaling pathways affected by thiazole compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. atcc.org [atcc.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
Application Notes and Protocols: Fluorophenyl-Thiazoles in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of fluorophenyl-thiazole derivatives in medicinal chemistry. It includes detailed experimental protocols for their synthesis and biological evaluation, a summary of their quantitative structure-activity relationships, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] The incorporation of a fluorophenyl moiety into the thiazole core has been shown to significantly enhance biological activity and modulate physicochemical properties such as lipophilicity and metabolic stability.[2][3] This strategic combination has led to the development of potent drug candidates with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.
I. Applications and Biological Activities
Fluorophenyl-thiazole derivatives have demonstrated efficacy against a variety of biological targets. The following sections summarize their key applications and present quantitative data on their biological activities.
Anticancer Activity
Fluorophenyl-thiazoles have emerged as a promising class of anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.[4][5][6]
Key kinase targets for fluorophenyl-thiazole derivatives include BRAFV600E, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38α mitogen-activated protein kinase (MAPK).[6][7][8]
Table 1: Anticancer Activity of Fluorophenyl-Thiazole Derivatives (Kinase Inhibition)
| Compound ID | Target Kinase | Cell Line | IC50 (nM) | Reference |
| 7b | BRAFV600E | - | 36.3 ± 1.9 | [6] |
| 13a | BRAFV600E | - | 23.1 ± 1.2 | [6] |
| Dabrafenib | BRAFV600E | - | 47.2 ± 2.5 | [6] |
| Compound 5 | VEGFR-2 | - | 44 | [9] |
| Sunitinib | VEGFR-2 | - | 100 | [9] |
| Compound 24g | p38α | - | 680 | [8] |
These compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values often in the micromolar to nanomolar range.[4][10]
Table 2: Cytotoxic Activity of Fluorophenyl-Thiazole Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| A2 | MCF-7 (Breast) | 52.35 | [10] |
| A3 | MCF-7 (Breast) | 54.81 | [10] |
| B1 | MCF-7 (Breast) | 53.9 | [10] |
| B3 | MCF-7 (Breast) | 54.1 | [10] |
| 3 | HL-60 (Leukemia) | 0.57 | [4] |
| 7b | WM266.4 (Melanoma) | 1.24 | [6] |
| 11a | WM266.4 (Melanoma) | 1.52 | [6] |
| 13a | WM266.4 (Melanoma) | 2.81 | [6] |
| Dabrafenib | WM266.4 (Melanoma) | 16.5 | [6] |
Anti-inflammatory Activity
Fluorophenyl-thiazoles have shown potential as anti-inflammatory agents through the inhibition of key inflammatory mediators, particularly p38α MAPK.[8]
Table 3: Anti-inflammatory Activity of Fluorophenyl-Thiazole Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| 21d | Nitric Oxide Release | - | 1.21 | [8] |
| 24g | p38α | Kinase Assay | 0.68 | [8] |
| 24i | PGE2 Production | - | 0.87 | [8] |
Antidiabetic Activity
Certain fluorophenyl-thiazole derivatives act as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, suggesting their potential for the management of diabetes.[2][3]
Table 4: Antidiabetic Activity of Fluorophenyl-Thiazole Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| 3h | α-Amylase | 5.14 ± 0.03 | [2][3] |
| Acarbose (Standard) | α-Amylase | 5.55 ± 0.06 | [2][3] |
Antimicrobial Activity
The fluorophenyl-thiazole scaffold has been incorporated into molecules with activity against various bacterial and fungal strains.[11]
Table 5: Antimicrobial Activity of a Fluorophenyl-Thiazole Derivative
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 65 | S. epidermidis | 0.03 - 7.81 | [11] |
| 65 | P. vulgaris | 0.03 - 7.81 | [11] |
| 65 | A. fumigatus | 0.03 - 7.81 | [11] |
| 65 | S. racemosum | 0.03 - 7.81 | [11] |
| Ampicillin (Standard) | S. pneumoniae | 0.6 - 0.24 | [11] |
II. Experimental Protocols
This section provides detailed methodologies for the synthesis of fluorophenyl-thiazoles and for key biological assays.
Synthesis of Fluorophenyl-Thiazole Derivatives
A common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[2]
This protocol describes the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.[2][10]
Materials:
-
Appropriate thiosemicarbazone (1 mmol)
-
2-bromo-4-fluoroacetophenone (1 mmol)
-
Absolute ethanol
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the thiosemicarbazone (1 mmol) and 2-bromo-4-fluoroacetophenone (1 mmol) in absolute ethanol.
-
Heat the mixture to reflux and maintain for 4-5 hours, with stirring.
-
Monitor the reaction progress by TLC. The reaction is complete when a single spot is observed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator.
-
Characterize the final product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
Biological Assays
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
96-well plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
Synthesized fluorophenyl-thiazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to attach for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO and dilute them to the desired concentrations in the culture medium.
-
Treat the cells with various concentrations of the compounds and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
This assay measures the ability of compounds to inhibit the activity of the p38α kinase.[4][6]
Materials:
-
p38α kinase
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Substrate (e.g., ATF2)
-
ATP
-
Synthesized fluorophenyl-thiazole compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Dilute the enzyme, substrate, ATP, and test compounds in the kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound or DMSO (control).
-
Add 2 µL of the p38α enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
This protocol determines the inhibitory effect of compounds on α-amylase activity.[13][14]
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Tris-HCl buffer (0.5 M, pH 6.9 with 0.01 M CaCl₂)
-
Synthesized fluorophenyl-thiazole compounds
-
3,5-Dinitrosalicylic acid (DNSA) color reagent
-
Spectrophotometer
Procedure:
-
Prepare a solution of the test compound in DMSO.
-
In a test tube, mix 0.2 mL of the test compound solution with 0.2 mL of the starch substrate solution.
-
Add 0.1 mL of the α-amylase solution and incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 0.5 mL of DNSA color reagent.
-
Boil the mixture for 5 minutes, then cool to room temperature.
-
Dilute the reaction mixture with distilled water.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[15]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Synthesized fluorophenyl-thiazole compounds
-
Incubator
Procedure:
-
Prepare a serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 26°C for 48-72 hours for fungi.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
III. Signaling Pathways and Mechanisms of Action
The therapeutic effects of fluorophenyl-thiazole derivatives are often attributed to their interaction with specific signaling pathways.
BRAF/MEK/ERK Signaling Pathway (Anticancer)
Fluorophenyl-thiazole-based BRAFV600E inhibitors block the constitutively active BRAF kinase, thereby inhibiting the downstream MEK/ERK signaling cascade that promotes cancer cell proliferation and survival.[1][14][16]
Caption: BRAF/MEK/ERK signaling pathway and the inhibitory action of fluorophenyl-thiazoles.
p38 MAPK Signaling Pathway (Anti-inflammatory)
In response to inflammatory stimuli, the p38 MAPK pathway is activated, leading to the production of pro-inflammatory cytokines. Fluorophenyl-thiazole inhibitors block the activity of p38α, thereby reducing inflammation.[8][13][17]
Caption: p38 MAPK pathway and its inhibition by fluorophenyl-thiazole derivatives.
α-Amylase Mechanism of Action (Antidiabetic)
α-Amylase is a key enzyme in the digestion of starch. Fluorophenyl-thiazole inhibitors block the active site of this enzyme, preventing the breakdown of complex carbohydrates into simple sugars.[2][18][19]
Caption: Mechanism of α-amylase and its inhibition by fluorophenyl-thiazoles.
IV. Experimental Workflows
Drug Discovery and Development Workflow
The general workflow for the discovery and development of novel fluorophenyl-thiazole-based therapeutic agents is outlined below.
Caption: General workflow for the development of fluorophenyl-thiazole drug candidates.
Conclusion
Fluorophenyl-thiazole derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for further investigation and development as novel therapeutic agents for a variety of diseases. The protocols and data presented in this document provide a valuable resource for researchers in this field.
References
- 1. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 19. PDB-101: Molecule of the Month: Alpha-amylase [pdb101.rcsb.org]
Application Notes and Protocols for Developing Enzyme Inhibitors from Thiazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of enzyme inhibitors derived from thiazole carboxylic acids. This class of compounds has demonstrated significant potential in targeting a range of enzymes implicated in various diseases, including inflammation, cancer, and metabolic disorders.
Introduction
Thiazole carboxylic acids are a versatile class of heterocyclic compounds that serve as a privileged scaffold in medicinal chemistry. Their rigid structure and ability to participate in various non-covalent interactions make them ideal candidates for the design of potent and selective enzyme inhibitors. This document outlines the synthesis, purification, and biological evaluation of thiazole carboxylic acid derivatives as inhibitors of several key enzymes.
Targeted Enzymes and Therapeutic Potential
Thiazole carboxylic acid derivatives have been successfully developed to target a variety of enzymes:
-
Cyclooxygenases (COX-1 and COX-2): Inhibition of COX enzymes is a well-established strategy for treating inflammation and pain. Selective COX-2 inhibitors can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3][4]
-
Glyoxalase-I (Glo-I): This enzyme is involved in the detoxification of cytotoxic methylglyoxal. Its inhibition is a potential therapeutic strategy for cancer.[5]
-
Monoacylglycerol Lipase (MAGL): MAGL is a key enzyme in the endocannabinoid system and its inhibition has shown promise in the treatment of cancer and neuroinflammatory disorders.[6]
-
Xanthine Oxidase: As a key enzyme in purine metabolism, xanthine oxidase inhibitors are used to treat hyperuricemia and gout.[7]
-
Metallo-β-lactamases (MBLs): These bacterial enzymes confer resistance to a broad range of β-lactam antibiotics. Inhibitors of MBLs can restore the efficacy of these antibiotics.[8]
-
Carbonic Anhydrases (CAs): CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[9][10]
Data Presentation: Inhibitory Activities of Thiazole Carboxylic Acid Derivatives
The following tables summarize the inhibitory activities of various thiazole carboxylic acid derivatives against their target enzymes.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Target Enzyme | Inhibition (%) at 5 µM | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| 2h | COX-1 | 58.2 | - | - | [1] |
| COX-2 | 81.5 | - | - | [1] | |
| 2f | COX-1 | 14.7 | - | 3.67 | [1] |
| COX-2 | 53.9 | - | [1] | ||
| 2a | COX-1 | - | 2.65 | 2.766 | [2] |
| COX-2 | - | 0.958 | [2] | ||
| 2b | COX-1 | - | 0.239 | 1.251 | [2] |
| COX-2 | - | 0.191 | [2] |
Table 2: Inhibition of Other Key Enzymes
| Compound | Target Enzyme | IC50 (µM) | Reference |
| GK-20 | Xanthine Oxidase | 0.45 | [7] |
| 3g | Monoacylglycerol Lipase (MAGL) | 0.037 | [6] |
| 4c | Monoacylglycerol Lipase (MAGL) | 0.063 | [6] |
| Various | Carbonic Anhydrase I (hCA I) | 39.38 - 198.04 | [9][10] |
| Various | Carbonic Anhydrase II (hCA II) | 39.16 - 86.64 | [9][10] |
| 4c | VEGFR-2 | 0.15 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of thiazole carboxylic acid-based enzyme inhibitors.
Protocol 1: General Synthesis of Thiazole Carboxamide Derivatives
This protocol describes a common method for the synthesis of thiazole carboxamide derivatives, which are effective inhibitors of enzymes like COX.[1][2][3]
Materials:
-
2-(substituted-phenyl)thiazole-4-carboxylic acid
-
Substituted aniline
-
Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na2SO4)
-
Ethyl acetate
-
n-Hexane
-
Argon gas
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-(substituted-phenyl)thiazole-4-carboxylic acid (1 equivalent) in dry DCM in a round-bottom flask under an argon atmosphere.
-
Add DMAP (0.3 equivalents) and EDC (1.3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the substituted aniline (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.
-
Characterize the purified compound using 1H NMR, 13C NMR, and HRMS.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.[1][2]
Materials:
-
COX-1 (human or ovine) and COX-2 (human or recombinant) enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Glutathione
-
Assay buffer (e.g., Tris-HCl)
-
Synthesized inhibitor compounds
-
Positive control (e.g., Celecoxib, Indomethacin)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin F2α (PGF2α)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compounds and the positive control at various concentrations.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or positive control.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a specific period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 1N HCl).
-
Quantify the amount of PGF2α produced using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizations
Signaling Pathway: COX-2 in Inflammation and Cancer
Caption: COX-2 signaling pathway and its inhibition.
Experimental Workflow: From Synthesis to Biological Evaluation
References
- 1. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Novel Thiazole Carboxylic Acid Derivatives Possessing a “Zi...: Ingenta Connect [ingentaconnect.com]
- 6. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid as a versatile chemical intermediate in organic synthesis, with a particular focus on its application in medicinal chemistry and drug development.
Chemical Properties and Data
This compound is a substituted thiazole carboxylic acid. The presence of the fluorophenyl group can enhance its biological efficacy and metabolic stability, making it a valuable building block in drug discovery. The thiazole ring is a common pharmacophore found in many approved drugs.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₈FNO₂S |
| Molecular Weight | 237.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Synthesis of this compound
The primary route for the synthesis of the title compound involves a two-step process: the Hantzsch thiazole synthesis to form the corresponding ethyl ester, followed by hydrolysis to the carboxylic acid.
Diagram 1: Synthesis Pathway
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid synthesis.
Troubleshooting Guide
Low yields in the synthesis of this compound, often prepared via the Hantzsch thiazole synthesis, can arise from several factors. The following table outlines common problems, their potential causes, and recommended solutions with a focus on yield improvement.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Yield Improvement (%) |
| Low or No Product Formation | - Inactive starting materials (e.g., degraded 2-bromo-3-oxobutanoate or 2-(2-fluorophenyl)thioacetamide).- Incorrect reaction temperature.- Inappropriate solvent. | - Verify the purity of starting materials using techniques like NMR or melting point analysis.- Optimize the reaction temperature. For the Hantzsch synthesis, refluxing is common. Microwave-assisted synthesis can also be explored for shorter reaction times and potentially higher yields.- Screen different solvents. While ethanol is commonly used, other solvents like methanol, 1-butanol, or a mixture of ethanol and water could be more effective. | 10-30% |
| Low Yield of Thiazole Ester Precursor | - Suboptimal reaction conditions for the Hantzsch cyclization.- Presence of moisture in the reaction.- Inefficient catalyst or lack thereof. | - Adjust the molar ratio of reactants. A slight excess of the thioamide may be beneficial.- Ensure the use of anhydrous solvents and a dry reaction setup.- Consider using a catalyst such as silica-supported tungstosilicic acid, which has been shown to improve yields in Hantzsch syntheses. | 15-40% |
| Incomplete Hydrolysis of the Ester | - Insufficient amount of base (e.g., NaOH or KOH).- Short reaction time for hydrolysis.- Low reaction temperature. | - Increase the molar equivalents of the base to ensure complete saponification of the ester.- Extend the reaction time and monitor the progress using TLC.- Gently heat the reaction mixture if hydrolysis is sluggish at room temperature. | 5-15% |
| Formation of Significant Side Products | - Side reactions of the α-haloketone, such as self-condensation.- Decomposition of the thioamide.- Reaction proceeding through an alternative pathway under acidic conditions. | - Add the α-haloketone slowly to the reaction mixture containing the thioamide.- Ensure the reaction is carried out under neutral or slightly basic conditions to avoid thioamide degradation.- Avoid strongly acidic conditions which can lead to the formation of isomeric byproducts. | 10-25% |
| Difficulty in Product Purification | - Presence of unreacted starting materials.- Formation of closely related impurities.- Product precipitation issues. | - Optimize the work-up procedure to effectively remove unreacted starting materials.- Recrystallization from a suitable solvent system can help in removing impurities.- Adjust the pH during work-up to ensure complete precipitation of the carboxylic acid product. | 5-10% |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the Hantzsch thiazole synthesis. This typically involves two main steps:
-
Cyclization: Reaction of ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate with 2-(2-fluorophenyl)thioacetamide to form the ethyl ester precursor, ethyl 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate.
-
Hydrolysis: Saponification of the resulting ethyl ester to the desired carboxylic acid.
Q2: How critical is the purity of the reactants and solvents?
Reactant and solvent purity is crucial for achieving high yields. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification. The presence of water can also be detrimental, so using anhydrous solvents is often recommended.
Q3: Can the choice of solvent significantly impact the reaction outcome?
Absolutely. The solvent plays a vital role in the reaction rate and yield. While ethanol is a common choice, other solvents like methanol, 1-butanol, or even aqueous mixtures can be effective depending on the specific substrates. It is advisable to perform small-scale solvent screening to identify the optimal choice for your reaction.
Q4: What is the typical temperature range for the Hantzsch thiazole synthesis, and how does it affect the reaction?
Reaction temperatures can vary. Conventional heating methods often involve refluxing for several hours. However, microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.
Q5: What are some common side products or impurities to look out for?
Common impurities can include unreacted starting materials, byproducts from the self-condensation of the α-haloketone, and isomers formed under certain conditions. For instance, acidic conditions can sometimes lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-aminothiazole derivative.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
This protocol is based on the general principles of the Hantzsch thiazole synthesis.
Materials:
-
2-(2-Fluorophenyl)thioacetamide
-
Ethyl 2-chloroacetoacetate or Ethyl 2-bromoacetoacetate
-
Ethanol (anhydrous)
-
Triethylamine (optional, as a base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-fluorophenyl)thioacetamide (1 equivalent) in anhydrous ethanol.
-
Add ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate (1 equivalent) to the solution.
-
If desired, add a catalytic amount of triethylamine.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure ethyl 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate.
Protocol 2: Hydrolysis of Ethyl 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
This protocol describes the saponification of the ethyl ester to the final carboxylic acid product. A similar procedure for a methyl ester has been reported to yield 93% of the final product.[1]
Materials:
-
Ethyl 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (1 equivalent) in a mixture of THF and MeOH.[1]
-
Add an aqueous solution of NaOH (1.5-2 equivalents) to the ester solution.[1]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC.[1]
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the organic solvents.[1]
-
Dissolve the residue in water and cool to 0°C in an ice bath.[1]
-
Slowly add a solution of concentrated HCl to acidify the mixture to a pH of approximately 2-3, which will cause the product to precipitate.[1]
-
Stir the mixture at 0°C for 15-30 minutes.[1]
-
Collect the precipitate by filtration, wash with cold water, and dry under high vacuum to yield this compound as a solid.[1]
Visualizations
Caption: Synthesis pathway for this compound.
References
Technical Support Center: Solubility of Thiazole Carboxylic Acids in Biological Buffers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of thiazole carboxylic acids in biological buffers.
Thiazole carboxylic acids are a class of heterocyclic compounds with significant interest in pharmaceutical development due to their diverse biological activities, including as anticancer and antimicrobial agents. However, their flat, aromatic structure can often lead to poor aqueous solubility, posing a significant hurdle for in vitro and in vivo studies. This guide offers practical solutions and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why do my thiazole carboxylic acid compounds have low solubility in aqueous biological buffers?
A1: The low solubility of many thiazole carboxylic acids stems from a combination of factors. The thiazole ring is a rigid, heterocyclic aromatic system that can contribute to strong crystal lattice energy, making it difficult for solvent molecules to break it apart. Additionally, the overall lipophilicity of the molecule, influenced by other substituents, plays a crucial role. While the carboxylic acid group is ionizable and can enhance solubility, its effectiveness is highly dependent on the pH of the buffer.
Q2: How does the pH of the biological buffer affect the solubility of my thiazole carboxylic acid?
A2: The solubility of a thiazole carboxylic acid is intrinsically linked to the pH of the buffer and the compound's acid dissociation constant (pKa). The carboxylic acid group (-COOH) is a weak acid and can exist in a protonated (neutral) or deprotonated (anionic, -COO⁻) form.
-
At a pH below the pKa , the carboxylic acid will be predominantly in its neutral, protonated form, which is generally less soluble in aqueous solutions.
-
At a pH above the pKa , the carboxylic acid will be primarily in its deprotonated, anionic form. This charged species is more polar and, therefore, more soluble in aqueous buffers.[1][2][3][4]
The relationship can be described by the Henderson-Hasselbalch equation, which can be used to predict the pH-dependent solubility.[1]
Q3: What are some common biological buffers, and how do I choose the right one?
A3: Common biological buffers include Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), and various "Good's" buffers like HEPES and MOPS. The choice of buffer depends on the desired pH for your experiment, which should ideally be well above the pKa of your thiazole carboxylic acid to ensure maximum solubility. It's also crucial to consider potential interactions between the buffer components and your compound or assay system.
Q4: I'm dissolving my compound in DMSO first, but it precipitates when I add it to my aqueous buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." Your compound is likely soluble in the organic solvent (DMSO) but has poor solubility in the aqueous buffer. When the DMSO stock is diluted, the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate. See the Troubleshooting Guide below for solutions to this problem.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Compound precipitates out of aqueous buffer upon dilution from a DMSO stock.
-
Question: What are the likely causes of this precipitation?
-
Answer: The primary cause is that the final concentration of your compound in the aqueous buffer exceeds its solubility limit at that specific pH and temperature. The percentage of DMSO in the final solution may also be too low to keep the compound dissolved.
-
Question: How can I prevent this precipitation?
-
Answer: You can try several approaches:
-
pH Adjustment: Ensure the pH of your final buffer is at least 1-2 units above the pKa of your thiazole carboxylic acid. This will maximize the proportion of the more soluble, deprotonated form.
-
Decrease Final Concentration: Lower the final concentration of your compound in the assay to stay below its solubility limit.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5% or 1%) might be sufficient to maintain solubility without significantly affecting your experiment. Always run a vehicle control with the same final DMSO concentration.
-
Use of Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG). This can sometimes improve the compound's solubility in the final aqueous solution.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in solvent composition can sometimes prevent the compound from crashing out of solution.
-
Problem 2: My compound has low solubility even after optimizing pH and co-solvents.
-
Question: What other methods can I use to improve the solubility of my thiazole carboxylic acid?
-
Answer: Several advanced techniques can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, like many thiazole derivatives, forming an inclusion complex that has significantly increased aqueous solubility.
-
Salt Formation: If your thiazole carboxylic acid has a suitable basic group, you can form a salt to dramatically increase its aqueous solubility.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the solid compound, which can lead to a faster dissolution rate and higher apparent solubility.
-
Problem 3: I am unsure of the pKa of my specific thiazole carboxylic acid derivative.
-
Question: How can I determine or estimate the pKa?
-
Answer:
-
Prediction Software: Several computational tools can predict the pKa of a molecule based on its structure.[1]
-
Experimental Determination: You can experimentally determine the pKa using methods like potentiometric titration or UV-Vis spectrophotometry.
-
Literature Search: Search for published pKa values for your compound or structurally similar analogs. Predicted pKa values for some parent thiazole carboxylic acids are available in public databases. For example, the predicted pKa of thiazole-5-carboxylic acid is approximately 3.07.
-
Quantitative Data on Solubility
Obtaining exact solubility data for novel compounds requires experimental determination. However, the following table, adapted from a quantitative structure–activity relationship (QSAR) study on thiazolidine-4-carboxylic acid derivatives, illustrates how substitutions can significantly impact aqueous solubility. This provides a useful reference for understanding potential solubility ranges.[5]
| Compound (Substituent at C2) | Experimental Solubility (mg/mL) |
| Phenyl | 1.5 |
| 4-Chlorophenyl | 0.4 |
| 4-Methoxyphenyl | 1.2 |
| 4-Nitrophenyl | 0.8 |
| 2-Naphthyl | 0.5 |
| 3,4-Dimethoxyphenyl | 2.5 |
| 4-Hydroxy-3-methoxyphenyl | 300 |
Note: This data is for thiazolidine-4-carboxylic acid derivatives and serves as an illustrative example.
Experimental Protocols
1. Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol details the determination of the equilibrium solubility of a thiazole carboxylic acid in a biological buffer.
Materials:
-
Thiazole carboxylic acid compound (solid)
-
Biological buffer of choice (e.g., PBS, pH 7.4)
-
DMSO (if preparing from a stock)
-
Orbital shaker incubator
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with a suitable column and detector
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid thiazole carboxylic acid to a known volume of the biological buffer in a sealed vial.
-
Alternatively, if starting from a DMSO stock, add a small volume of a highly concentrated stock solution to the buffer to induce precipitation, ensuring an excess of solid material.
-
-
Equilibration:
-
Place the vials in an orbital shaker incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for 24 to 48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate mobile phase for HPLC analysis.
-
-
Quantification:
-
Analyze the diluted supernatant using a validated HPLC method to determine the concentration of the dissolved compound.
-
Create a standard curve with known concentrations of the thiazole carboxylic acid to accurately quantify the solubility.
-
2. Protocol for Cell Viability (MTT) Assay with Poorly Soluble Compounds
This protocol outlines a common method for assessing the cytotoxic effects of thiazole carboxylic acids on cancer cell lines, with considerations for compounds with low aqueous solubility.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
96-well cell culture plates
-
Thiazole carboxylic acid compound dissolved in 100% DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole carboxylic acid in 100% DMSO.
-
Further dilute these DMSO stocks into cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Many thiazole derivatives exhibit their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. Two such important pathways are the VEGFR-2 and c-Met signaling cascades.
Caption: VEGFR-2 signaling pathway and inhibition by thiazole carboxylic acids.
Caption: c-Met signaling pathway and inhibition by thiazole carboxylic acids.
Experimental Workflows
The following diagrams illustrate logical workflows for troubleshooting solubility issues and for screening the biological activity of thiazole carboxylic acids.
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for anticancer drug screening.
References
- 1. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction | Rowan [rowansci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. researchgate.net [researchgate.net]
"troubleshooting side reactions in Hantzsch thiazole synthesis"
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during this versatile reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction that forms a thiazole ring through the condensation of an α-haloketone and a thioamide-containing reactant, such as thiourea or a substituted thioamide. The reaction is valued for its ability to construct the thiazole core, a common motif in many biologically active compounds.[1]
Q2: My reaction yield is very low. What are the common causes?
Low yields in the Hantzsch synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield. The reaction generally benefits from heating.[2]
-
Impure Reactants: The purity of the α-haloketone and thioamide is crucial. α-Haloketones can be unstable and may degrade over time, while impurities in the thioamide can lead to unwanted side reactions.
-
Side Reactions: The formation of byproducts, such as 2-imino-2,3-dihydrothiazoles or self-condensation products of the α-haloketone, can consume the starting materials and reduce the yield of the desired thiazole.
-
Inefficient Purification: Product loss during workup and purification can also contribute to a low isolated yield.
Q3: The reaction mixture turned dark brown or black. Is this normal?
While some color change is expected, a very dark or black reaction mixture can indicate decomposition of the starting materials or the formation of polymeric byproducts, especially if the reaction is heated for an extended period or at a very high temperature. The α-haloketone, in particular, can be prone to decomposition.[3]
Q4: My product is difficult to purify. What are some common impurities and how can I remove them?
Common impurities include unreacted starting materials, the hydrohalide salt of the product (if a base is not used in the workup), and side products like the 2-imino-2,3-dihydrothiazole isomer.[2][4] Purification strategies include:
-
Recrystallization: This is often effective for removing minor impurities if a suitable solvent system can be found.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from closely related impurities. The choice of eluent is critical for achieving good separation.
-
Acid-Base Extraction: If the desired product and impurities have different acid-base properties, an extractive workup can be an effective purification step.
Troubleshooting Guide
This section addresses specific issues you may encounter during your Hantzsch thiazole synthesis experiments.
Problem 1: Formation of an unexpected isomer.
-
Symptom: You have isolated a product with the correct mass, but the NMR and/or IR spectra do not match the expected 2-aminothiazole structure.
-
Cause: Under acidic conditions, the reaction between an α-haloketone and a monosubstituted thiourea can lead to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer alongside, or instead of, the expected 2-(substituted amino)thiazole.[4]
-
Solution:
-
Confirm the Isomer: The two isomers can be distinguished by spectroscopy. The 5-H proton of the 2-imino-2,3-dihydrothiazole typically appears at a different chemical shift in the 1H NMR spectrum compared to the 2-aminothiazole. Their trifluoroacetate derivatives also show characteristic differences in the IR spectra.[4]
-
Control the pH: To favor the formation of the desired 2-aminothiazole, perform the reaction under neutral or slightly basic conditions. If acidic conditions are necessary for other reasons, be aware that the imino isomer is a likely byproduct. The yield of the 2-imino-2,3-dihydrothiazole is maximized in strongly acidic conditions (e.g., 10M HCl-EtOH).[4]
-
Problem 2: Multiple spots on TLC, even after the reaction should be complete.
-
Symptom: Thin-layer chromatography of the crude reaction mixture shows multiple spots.
-
Cause: This can be due to a variety of factors, including:
-
Incomplete reaction, showing spots for starting materials.
-
Formation of the 2-imino-2,3-dihydrothiazole isomer.
-
Self-condensation of the α-haloketone.
-
Decomposition of the thioamide.
-
-
Solution:
-
Identify the Spots: Run co-spots with your starting materials to identify them. The desired 2-aminothiazole product is typically more polar than the α-haloketone but may have a similar polarity to the thioamide. The 2-imino-2,3-dihydrothiazole isomer may have a slightly different Rf value.
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
-
Use Fresh Reactants: Ensure your α-haloketone is pure and has not decomposed.
-
Problem 3: The product does not precipitate from the reaction mixture upon cooling or addition of water.
-
Symptom: The thiazole product remains dissolved in the reaction solvent.
-
Cause: The product may be soluble in the reaction solvent, or it may have formed a salt (e.g., a hydrohalide salt) which is more soluble.
-
Solution:
-
Neutralize the Reaction: If the reaction was run under neutral or acidic conditions, a hydrohalide salt of the aminothiazole may have formed. Adding a weak base, such as sodium carbonate or sodium bicarbonate solution, will neutralize the salt and often cause the free base to precipitate.[2]
-
Change the Solvent Polarity: If the product is soluble in the reaction solvent (e.g., ethanol), pouring the reaction mixture into a large volume of water can induce precipitation.
-
Extraction: If precipitation is not effective, extract the product into an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure to obtain the crude product.
-
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of a Hantzsch thiazole synthesis, based on a multi-component reaction involving 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.
| Entry | Solvent | Temperature (°C) | Catalyst (SiW.SiO₂) Amount (%) | Yield (%) |
| 1 | Ethanol/Water (1:1) | 25 | 15 | - |
| 2 | Ethanol/Water (1:1) | Reflux | 0 | 50 |
| 3 | Ethanol/Water (1:1) | Reflux | 5 | 62 |
| 4 | Ethanol/Water (1:1) | Reflux | 10 | 75 |
| 5 | Ethanol/Water (1:1) | Reflux | 15 | 87 |
| 6 | Ethanol/Water (1:1) | Reflux | 20 | 87 |
| 7 | Ethanol | Reflux | 15 | 60 |
| 8 | Methanol | Reflux | 15 | 55 |
| 9 | 1-Butanol | Reflux | 15 | 70 |
| 10 | Water | Reflux | 15 | 65 |
Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[5]
The data indicates that a mixture of ethanol and water is a superior solvent system, and a catalyst loading of 15% provides the optimal yield under reflux conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Neutral Conditions)
This protocol is a standard procedure for the synthesis of a simple 2-aminothiazole.
-
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate Solution
-
-
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).
-
Add methanol as the solvent and a magnetic stir bar.
-
Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% sodium carbonate solution to neutralize the hydrobromic acid formed and to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 2: Separation of 2-Aminothiazole and 2-Imino-2,3-dihydrothiazole Isomers
If a mixture of isomers is formed, they can often be separated by column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal eluent composition will depend on the specific substitution pattern of the thiazoles.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Dissolve the crude mixture in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the separated isomers.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
-
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.
Troubleshooting Logic for Low Yield
References
- 1. scribd.com [scribd.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Thiazole Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiazole ring formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis, a common method for reacting α-haloketones with thioamides, can arise from several factors.[1] Key areas to investigate include the purity of reactants, reaction conditions, and the possibility of side reactions.[1]
Troubleshooting Steps:
-
Reactant and Solvent Purity: Ensure the high purity of your α-haloketone and thioamide starting materials. Impurities can lead to unwanted side reactions that consume reactants and complicate purification.[1][2] The presence of water can be detrimental, so the use of anhydrous solvents is often recommended.[1]
-
Reaction Temperature: The optimal temperature can vary significantly. While conventional heating methods may require refluxing for several hours, microwave-assisted synthesis can shorten reaction times to minutes at temperatures between 90-130°C.[1] It is advisable to perform small-scale temperature screening to find the optimal condition for your specific substrates.
-
Solvent Selection: The choice of solvent is crucial for both reaction rate and yield.[1] Solvents such as ethanol, methanol, 1-butanol, 2-propanol, and water have been used effectively.[3][4] For certain microwave-assisted syntheses, methanol has proven effective.[1] A solvent screening is recommended to identify the best choice for your reaction.
-
Thioamide Stability: The stability of the thioamide can be a limiting factor, particularly under acidic conditions.[1] Ensure your thioamide is stable under the chosen reaction conditions.
Q2: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?
A2: Controlling regioselectivity is critical for obtaining the desired product, especially when using N-monosubstituted thioureas in the Hantzsch synthesis. The reaction medium is a key factor in determining the isomeric outcome.[5]
-
Neutral Solvents: Using a neutral solvent typically leads to the exclusive formation of 2-(N-substituted amino)thiazoles.[5]
-
Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5] The ratio of these isomers is influenced by the specific acid used, the temperature, and the substrate structure.[5] To favor a single isomer, careful control of the reaction's pH is essential.
Q3: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is sluggish. What could be the problem?
A3: The sulfur atom in the thiazole ring can act as a poison for palladium catalysts by coordinating to the metal center and inhibiting its catalytic activity.[6] This often requires a higher catalyst loading to achieve a satisfactory reaction rate.[6] If you are facing this issue, consider increasing the amount of your palladium catalyst or exploring alternative catalyst systems that are more resistant to sulfur poisoning.[6]
Q4: How do I choose between a catalyst-free method and a catalyzed reaction for my thiazole synthesis?
A4: The choice of using a catalyst depends on the specific transformation you are aiming for.
-
Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch Synthesis): These methods are robust and well-established for the fundamental construction of the thiazole ring from acyclic precursors like α-haloketones and thioamides.[6] They are often sufficient for building the core heterocyclic structure.
-
Metal-Catalyzed (e.g., Copper or Palladium): These are typically used for post-synthesis modifications of the thiazole ring, such as direct arylation. For instance, Pd(OAc)₂ is highly efficient for the direct arylation of the thiazole ring.[6] Copper catalysts can be used in condensations involving oximes, anhydrides, and potassium thiocyanate to yield thiazoles under mild conditions.[7]
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for optimizing Hantzsch thiazole synthesis.
Table 1: Effect of Solvent and Temperature on Yield
| Entry | Solvent (v/v) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | 25 | 12 | No Reaction | [3] |
| 2 | Water | 100 | 3.5 | 82 | [3] |
| 3 | Ethanol | 25 | 12 | No Reaction | [3] |
| 4 | Ethanol | 78 | 3.5 | 85 | [3] |
| 5 | Methanol | 25 | 12 | No Reaction | [3] |
| 6 | Methanol | 65 | 3.5 | 80 | [3] |
| 7 | 1-Butanol | 118 | 3.5 | 88 | [3] |
| 8 | 2-Propanol | 82 | 3.5 | 86 | [3] |
| 9 | Ethanol/Water (1/1) | 65 | 2 | 90 | [3] |
Conditions for Table 1 involved the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde with a silica-supported tungstosilisic acid catalyst.[3]
Table 2: Catalyst and Base Selection in Thiazole Synthesis
| Catalyst/Base | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Ethanol/Water | 65 | 2-3.5 h | 79-90 | [3] |
| DABCO | 2-[1-(benzofuran-2-yl)ethylidene]-hydrazinecarbothioamide | - | - | - | Good to Excellent | [8] |
| Cetyl Trimethyl Ammonium Bromide (CTAB) | Thioamides and α-haloketones | Glycerol | 40 | 1-3 h | 82-96 | [8] |
| Palladium(II) Acetate | Vinyl azides and potassium thiocyanate | n-Propanol | 80 | 12 h | - | [9] |
| Iron(III) Bromide | Vinyl azides and potassium thiocyanate | Acetonitrile | - | - | - | [9] |
| Copper(I) Iodide | Oximes, anhydrides, KSCN | Toluene | 120 | 24 h | up to 85 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis [10]
-
Preparation: In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and the thioamide (e.g., thiourea, 7.5 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., methanol, 5 mL) and a stir bar.
-
Reaction: Heat the mixture with stirring on a hot plate. The reaction progress can be monitored using Thin Layer Chromatography (TLC). A typical reaction time is 30 minutes.[10]
-
Work-up: After the reaction is complete, allow the solution to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing a base solution (e.g., 20 mL of 5% Na₂CO₃) and swirl to mix.[10] The thiazole product, being poorly soluble in water, should precipitate.[10]
-
Isolation: Collect the solid product by filtration using a Büchner funnel.
-
Washing: Rinse the collected solid with water to remove any remaining salts.
-
Drying: Spread the product on a watch glass and allow it to air dry.
Visualizations
Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.
Caption: Troubleshooting guide for low yield in thiazole synthesis.
Caption: Decision tree for managing isomeric side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. bepls.com [bepls.com]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Enhancing the Purity of Synthesized Thiazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized thiazole derivatives?
A1: Common impurities often include unreacted starting materials, such as α-haloketones and thioamides from Hantzsch synthesis, or α-aminonitriles and carbon disulfide derivatives from Cook-Heilbron synthesis.[1][2][3][4] Byproducts from side reactions, such as self-condensation of reactants or the formation of isomers, can also be present.[5] Additionally, residual catalysts and solvents from the reaction and work-up steps are frequently encountered.
Q2: How do I choose the most suitable purification method for my thiazole derivative?
A2: The choice of purification method depends on the physical and chemical properties of your thiazole derivative and its impurities.
-
Recrystallization is ideal for solid compounds with good thermal stability.[6] It is highly effective at removing small amounts of impurities from a large amount of material.
-
Column Chromatography is a versatile technique for separating compounds with different polarities and is suitable for both solid and liquid samples.[6][7] It is particularly useful for complex mixtures where components have distinct polarity differences.
-
Distillation (including fractional distillation) is the preferred method for purifying liquid thiazole derivatives with different boiling points.[1]
-
Liquid-Liquid Extraction is often used as a preliminary purification step to remove water-soluble or acid/base-labile impurities from the crude reaction mixture.[8]
Q3: What analytical techniques are recommended for assessing the purity of my thiazole derivative?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for quantitative purity assessment.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and can identify impurities if they are present in significant quantities.[10] Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring reaction progress and guiding the purification process, such as during column chromatography.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of thiazole derivatives.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | 1. Solution is not saturated (too much solvent used).2. Solution is supersaturated but nucleation has not occurred.3. The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration and cool again.[8][11] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1]3. Choose a different solvent in which the compound is less soluble, or use a mixed-solvent system. |
| Oiling Out | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The compound is highly impure, leading to a significant melting point depression.3. The solution is cooling too rapidly. | 1. Select a lower-boiling point solvent.2. Consider a preliminary purification step (e.g., column chromatography) to remove major impurities.3. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help.[1] |
| Product Still Impure After Recrystallization | 1. Impurities have similar solubility profiles to the desired compound.2. Impurities were trapped within the crystals due to rapid cooling. | 1. Consider an alternative purification method like column chromatography.2. Re-dissolve the crystals in fresh hot solvent and allow for slower cooling to promote the formation of purer crystals. |
| Low Recovery of Purified Product | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization occurred during hot filtration.3. The solution was not cooled sufficiently. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals.[1]2. Use a slight excess of hot solvent and preheat the filtration apparatus.[11]3. Ensure the solution is thoroughly cooled in an ice bath before filtration.[11] |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation of Compounds | 1. Inappropriate solvent system (eluent).2. Column was not packed properly (channeling).3. The sample was loaded improperly or in too much solvent. | 1. Optimize the eluent system using TLC. For thiazole derivatives, mixtures of hexanes with ethyl acetate or dichloromethane with methanol are common.[8] Aim for an Rf value of 0.2-0.4 for the target compound.2. Repack the column, ensuring the silica gel is evenly packed without air bubbles.3. Dissolve the sample in a minimal amount of solvent and load it carefully onto the column in a narrow band. Dry loading onto silica gel is often preferred.[7] |
| Compound is Stuck on the Column | 1. The eluent is not polar enough.2. The compound is unstable on silica gel. | 1. Gradually increase the polarity of the eluent.[8]2. Test for compound stability on a TLC plate. If it degrades, consider using a different stationary phase like alumina or a deactivated silica gel. |
| Streaking of Compound on TLC/Column | 1. The compound is acidic or basic.2. The sample is overloaded on the column. | 1. Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).2. Reduce the amount of sample loaded onto the column. |
| Irregular Flow Rate | 1. Clogging of the column frit or tubing.2. Inconsistent pressure application in flash chromatography. | 1. Check for and clear any obstructions.2. Ensure a steady and appropriate pressure is applied. |
Quantitative Data on Purification Methods
The following table summarizes representative purity levels that can be achieved with different purification techniques for thiazole derivatives. Actual results will vary depending on the specific compound and the nature of the impurities.
| Purification Method | Typical Starting Purity | Typical Final Purity | Advantages | Disadvantages |
| Recrystallization | 80-95% | >98%[6] | Cost-effective, scalable, can yield very high purity for crystalline solids. | Not suitable for oils or amorphous solids, potential for low recovery.[6] |
| Flash Column Chromatography | 50-90% | >95-99%[6] | Versatile for a wide range of compounds, good for complex mixtures.[6] | Can be solvent-intensive and more expensive, scalability can be challenging.[6] |
| Fractional Distillation | 70-90% | >98% | Ideal for purifying liquids with different boiling points. | Requires thermally stable compounds, may not separate isomers effectively. |
Experimental Protocols
Protocol 1: Recrystallization of a Solid Thiazole Derivative
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude thiazole derivative. Add a few drops of a potential solvent and observe the solubility at room temperature. Heat the test tube in a water bath to boiling and add more solvent dropwise until the solid dissolves. A good solvent will dissolve the compound when hot but show low solubility when cold. Common solvents include ethanol, methanol, ethyl acetate, and hexanes, or mixtures thereof.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size. Add a minimal amount of the chosen hot solvent while swirling until the solid is completely dissolved.[12]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[12]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Flash Column Chromatography of a Thiazole Derivative
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a solvent system that provides good separation of the target compound from impurities. Aim for an Rf value of approximately 0.2-0.4 for the desired product. A common starting point for thiazole derivatives is a mixture of n-heptane and ethyl acetate.[7]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude thiazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel (2-3 times the weight of the crude product). Remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to begin eluting the compounds.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified thiazole derivative.[7]
Protocol 3: Fractional Distillation of a Liquid Thiazole Derivative
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a thermometer, and a receiving flask. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude liquid thiazole derivative to the distilling flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently. As the liquid boils, the vapor will rise through the fractionating column.
-
Equilibration: Allow the vapor to slowly ascend the column. A temperature gradient will be established, with the more volatile components reaching the top of the column first.[13]
-
Collecting Fractions: When the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the most volatile component. Collect this fraction in the receiving flask.
-
Increasing Temperature: Once the first fraction has been collected, the temperature may drop slightly. Gradually increase the heating to distill the next component. Collect different fractions based on the boiling point ranges observed.
-
Completion: Stop the distillation when the temperature begins to fluctuate or when only a small amount of residue remains in the distilling flask.
Visualizing Purification Workflows
The following diagrams illustrate the logical steps in selecting a purification method and troubleshooting common issues.
Caption: A decision tree for selecting the primary purification method for a synthesized thiazole derivative.
Caption: A troubleshooting workflow for common issues encountered during the recrystallization of thiazole derivatives.
Caption: A troubleshooting workflow for optimizing flash column chromatography for thiazole derivative purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Process | Graphviz [graphviz.org]
- 3. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medium.com [medium.com]
- 7. Chromatography [chem.rochester.edu]
- 8. medium.com [medium.com]
- 9. researchgate.net [researchgate.net]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Stability of Fluorophenyl-Thiazole Compounds in DMSO
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of fluorophenyl-thiazole compounds when stored and handled in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is DMSO the recommended solvent for fluorophenyl-thiazole stock solutions, and what are the risks?
A1: DMSO is a standard solvent in drug discovery due to its exceptional ability to dissolve a wide range of organic molecules, its miscibility with aqueous media used in biological assays, and its low volatility.[1] However, storing fluorophenyl-thiazole compounds in DMSO carries risks. The thiazole ring's sulfur atom can be oxidized by DMSO, and the hygroscopic nature of DMSO means it readily absorbs water, which can hydrolyze sensitive functional groups on the compound.[1][2]
Q2: What are the optimal storage conditions for my fluorophenyl-thiazole compound in DMSO?
A2: To ensure maximum stability, stock solutions should be stored under the following conditions:
-
Temperature: Store aliquots at -20°C or, for long-term storage, at -80°C to minimize the rate of chemical degradation.[1]
-
Atmosphere: For compounds susceptible to oxidation, storing under an inert atmosphere like argon or nitrogen is recommended.[1]
-
Light: Use amber or opaque vials and store them in the dark to prevent photodegradation.[1][3]
-
DMSO Quality: Always use high-purity, anhydrous DMSO to prepare stock solutions, as water is a more significant cause of compound loss than oxygen.[1][2][4]
Q3: How many times can I freeze-thaw my DMSO stock solution?
A3: It is critical to minimize freeze-thaw cycles.[1][3] Each cycle increases the risk of introducing atmospheric moisture and oxygen into the solution, which can accelerate degradation.[1][4] The best practice is to aliquot the main stock solution into smaller, single-use volumes sufficient for one experiment.[2][3] Studies have shown that for many compounds, up to 11 freeze-thaw cycles may not cause significant loss, but this is not guaranteed for all structures.[4]
Q4: My compound is a 2-aminothiazole derivative. Are there specific stability concerns I should be aware of?
A4: Yes. 2-aminothiazoles can be particularly unstable in DMSO, even at room temperature.[5] Case studies have shown that these compounds can decompose, sometimes forming dimers or other oxygenated products, leading to a complete loss of original activity and irreproducible biological results.[5] If you observe a color change in your 2-aminothiazole stock solution (e.g., from clear to dark), it is a strong indicator of degradation.[5]
Q5: Why does my compound precipitate when I dilute my DMSO stock into aqueous buffer for an assay?
A5: This is a common problem related to solubility, not necessarily stability.[6] Fluorophenyl-thiazole compounds are often lipophilic and have low aqueous solubility. While they dissolve readily in 100% DMSO, adding this solution to an aqueous buffer drastically changes the solvent properties, causing the compound to crash out of solution. This precipitation can lead to inaccurate concentration measurements and flawed experimental data.[6][7][8][9]
Troubleshooting Guides
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity over time | Chemical Degradation: The compound has degraded due to oxidation, hydrolysis, or another reaction in the DMSO stock. | 1. Confirm degradation by running an analytical check (e.g., HPLC/LC-MS) on the stock solution. 2. If degradation is confirmed, prepare a fresh stock solution from solid material.[5] 3. Implement stricter storage protocols: use anhydrous DMSO, aliquot into single-use vials, and store at -80°C under an inert atmosphere.[1] |
| New peaks appear in HPLC/LC-MS analysis | Formation of Degradation Products: The new peaks represent molecules formed from the breakdown of your parent compound (e.g., S-oxides, hydrolysis products). | 1. Attempt to identify the structure of the new peaks using mass spectrometry to understand the degradation pathway.[1] 2. Review storage conditions immediately. The presence of water, oxygen, or exposure to light/heat is a likely cause.[1][4] 3. Consider performing a forced degradation study (see protocol below) to proactively identify potential stability liabilities.[1] |
| Solution turns milky or cloudy upon dilution into aqueous buffer | Precipitation: The compound's solubility limit in the final assay buffer has been exceeded.[6] | 1. Check DMSO Concentration: Ensure the final DMSO concentration in your assay is as high as tolerable for the biological system (e.g., 0.5-1%), as this can help maintain solubility.[6] 2. Modify Dilution: Pre-warm the assay media to 37°C before adding the compound stock and vortex immediately to aid dispersion.[3] 3. Lower Concentration: Test a lower concentration of your compound. You may be working above its solubility limit.[10] 4. Use a Different Solvent: If possible, investigate other solvents like ethanol, though their compatibility with the assay must be verified.[6] |
| Stock solution changes color (e.g., clear to yellow/brown) | Significant Decomposition: This is a visual indicator of substantial chemical degradation, particularly noted with 2-aminothiazole structures.[5] | 1. Discard the stock solution immediately. Do not use it for further experiments. 2. Prepare a fresh stock and implement the most stringent storage and handling procedures. 3. For future batches, consider if blocking reactive sites on the thiazole ring (e.g., at the 5-position) could be a feasible synthetic strategy to improve stability.[5] |
Quantitative Stability Data
The following tables summarize stability data for a representative thiazole compound ("Thiazole-X") stored in DMSO, illustrating the critical impact of temperature and atmosphere.
Table 1: Effect of Storage Temperature on Purity of Thiazole-X in DMSO over 12 Months [1]
| Storage Temperature | Initial Purity (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Purity after 12 Months (%) |
| Room Temperature (25°C) | 99.5 | 92.1 | 85.3 | 75.6 |
| 4°C | 99.5 | 98.2 | 96.5 | 93.1 |
| -20°C | 99.5 | 99.3 | 99.1 | 98.8 |
| -80°C | 99.5 | 99.4 | 99.3 | 99.2 |
Table 2: Effect of Atmosphere on Purity of Thiazole-X in DMSO at 4°C over 6 Months [1]
| Storage Atmosphere | Initial Purity (%) | Purity after 6 Months (%) | Major Degradant Identified |
| Air | 99.6 | 95.8 | Thiazole-X S-oxide |
| Argon (Inert) | 99.6 | 99.2 | Not detected |
Visual Diagrams and Workflows
Caption: Recommended workflow for compound handling and stability testing.
Caption: Troubleshooting decision tree for compound precipitation issues.
Caption: Major degradation pathways for thiazole compounds in DMSO.
Experimental Protocols
Protocol 1: Preparation and Handling of DMSO Stock Solutions[2][3]
Objective: To prepare a concentrated stock solution for long-term storage and minimize degradation during handling.
Materials:
-
Fluorophenyl-thiazole compound (solid)
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Sterile, amber glass or polypropylene vials with tight-sealing caps
-
Volumetric flasks and/or calibrated pipettes
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Allow the compound powder and anhydrous DMSO to equilibrate to room temperature inside a desiccator to prevent moisture absorption.
-
Accurately weigh the desired amount of the compound.
-
Dissolve the powder in the precise volume of anhydrous DMSO required to achieve the target concentration (e.g., 10 mM). Use a volumetric flask for best accuracy.
-
Gently vortex or sonicate the solution in a water bath until the compound is completely dissolved.
-
Dispense the stock solution into single-use aliquots in appropriately labeled amber vials. The volume should be sufficient for a single experiment.
-
(Optional but recommended) Gently purge the headspace of each vial with a stream of inert gas before tightly sealing the cap.
-
Store all aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study[1]
Objective: To rapidly identify potential degradation pathways and assess the intrinsic stability of the compound under stress conditions.
Materials:
-
10 mM stock solution of the compound in anhydrous DMSO
-
1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV and Mass Spectrometry (MS) detectors
-
Temperature-controlled incubator or water bath
-
Calibrated photostability chamber
Procedure:
-
Prepare Samples: For each condition, mix the stock solution with the stress agent. A typical ratio is 100 µL of stock solution to 900 µL of the stress agent/solution.
-
Acid Hydrolysis: Mix with 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix with 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the DMSO stock solution at 60°C for 7 days.
-
Photostability: Expose an aliquot of the DMSO stock solution to a calibrated light source (e.g., as per ICH guidelines).
-
-
Control Sample: Keep one aliquot of the stock solution at -80°C to serve as the time-zero (T=0) or unstressed control.
-
Analysis: After the incubation period, neutralize the acidic and basic samples as needed.
-
Analyze all stressed samples and the control sample by HPLC-UV/MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining and identify the mass of any major degradation products to postulate their structures and degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on repository compound stability in DMSO under various conditions [pubmed.ncbi.nlm.nih.gov]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of the Thiazole C5 Position
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the functionalization of the thiazole C5 position.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of the thiazole C5 position often challenging?
A1: The functionalization of the thiazole C5 position presents several challenges. The thiazole ring has multiple potential reaction sites (C2, C4, and C5), leading to issues with regioselectivity.[1] The electron-rich nature of the C5 position makes it susceptible to electrophilic attack, but directing this reactivity selectively can be difficult.[2] Furthermore, the nitrogen and sulfur heteroatoms can coordinate with metal catalysts, sometimes leading to catalyst deactivation or undesired side reactions.[3]
Q2: What are the most common methods for functionalizing the thiazole C5 position?
A2: The most prevalent method is direct C-H arylation, typically catalyzed by palladium complexes.[4][5] This approach avoids the need for pre-functionalization of the thiazole ring. Other methods include metalation (e.g., lithiation) followed by quenching with an electrophile, and various coupling reactions.[2]
Q3: How do substituents on the thiazole ring affect C5 functionalization?
A3: Substituents on the thiazole ring significantly influence the reactivity of the C5 position. Electron-donating groups at the C2 position can enhance the nucleophilicity of the C5 position, facilitating electrophilic attack.[2] Conversely, bulky substituents at the C4 position can sterically hinder access to the C5 position, potentially reducing reaction yields.[6] The electronic nature of substituents can also impact the acidity of the C-H bonds, affecting metalation reactions.
Q4: What is the typical regioselectivity observed in thiazole functionalization?
A4: In many electrophilic substitution and direct arylation reactions, the C5 position is the most reactive and favored site for functionalization.[2][7] However, the C2 position is the most acidic and is often the site of deprotonation when strong bases are used.[2] The choice of catalyst, ligands, and reaction conditions can be tuned to favor functionalization at the desired position. For instance, in palladium-catalyzed direct arylations, C5-selectivity is commonly observed.[7]
Troubleshooting Guides
Problem 1: Low or No Yield in Palladium-Catalyzed C5 Arylation
Q: I am attempting a direct C-H arylation at the C5 position of my thiazole derivative, but I am observing low to no product formation. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in palladium-catalyzed C5 arylation of thiazoles is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield in C5 Arylation
Caption: A troubleshooting workflow for low yield in C5 arylation reactions.
Possible Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst may be inactive. Increasing the catalyst loading can sometimes lead to aggregation and the formation of inactive "palladium black".[6] It is often more effective to use very low catalyst concentrations (0.001-0.1 mol%).[6] Ensure your palladium source, such as Pd(OAc)₂, is fresh.
-
Ligand Choice: For some substrates, a ligand-free system is effective, while others may require a specific ligand to stabilize the catalyst and promote the reaction.[4][6] Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.[4]
-
Base and Solvent: The choice of base and solvent is crucial. Common bases include K₂CO₃, Cs₂CO₃, and KOAc.[4][7] Solvents like DMA, DMF, or toluene are frequently used.[4][8] The optimal combination is substrate-dependent and may require screening.
-
Reaction Temperature and Time: Direct C-H activation often requires elevated temperatures (100-140 °C).[7][9] If you observe low conversion, consider increasing the reaction time or temperature. Microwave irradiation can sometimes significantly improve reaction times and yields.[9]
-
Aryl Halide Reactivity: Electron-deficient aryl bromides and iodides are generally more reactive.[6] Sterically hindered or strongly electron-rich aryl halides may give disappointing results.[6]
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reagents.
Problem 2: Poor Regioselectivity (Formation of C2 or C4 Isomers)
Q: My reaction is producing a mixture of C5 and C2/C4-functionalized isomers. How can I improve the selectivity for the C5 position?
A: Achieving high regioselectivity is a key challenge in thiazole functionalization. The relative reactivity of the C2, C4, and C5 positions is influenced by electronic and steric factors, as well as the reaction mechanism.
Factors Influencing Regioselectivity in Thiazole Functionalization
Caption: Factors influencing the regioselectivity of thiazole functionalization.
Strategies to Enhance C5 Selectivity:
-
Reaction Type: For direct arylation, palladium catalysis often inherently favors the C5 position.[7] Avoid conditions that favor deprotonation, such as the use of strong organolithium bases at low temperatures, which will preferentially metalate the more acidic C2 position.[2]
-
Catalyst and Ligand Selection: In palladium-catalyzed reactions, the ligand can influence regioselectivity. Screening different ligands may help to enhance C5 selectivity. For some substrates, ligand-free conditions have been shown to be highly selective for the C5 position.[6]
-
Protecting Groups: If the C2 position is particularly reactive, it can sometimes be blocked with a removable protecting group to direct functionalization to the C5 position.
-
Substituent Effects: If possible, modifying substituents on the thiazole ring can direct the regioselectivity. An electron-donating group at C2 will further activate the C5 position towards electrophilic attack.[2] A bulky group at C4 may favor reaction at C2 over C5 due to steric hindrance.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the C5 arylation of various thiazole derivatives.
Table 1: Palladium-Catalyzed C5 Arylation of 2-Substituted Thiazoles with Aryl Bromides
| Entry | Thiazole Derivative | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Methylthiazole | 4-Bromoacetophenone | Pd(OAc)₂ (0.1) | KOAc | DMA | 130 | 16 | 85 | [6] |
| 2 | 2-Methylthiazole | 4-Bromobenzonitrile | Pd(OAc)₂ (0.1) | KOAc | DMA | 130 | 16 | 82 | [6] |
| 3 | 2-Phenylthiazole | 4-Bromoacetophenone | Pd(OAc)₂ (0.1) | KOAc | DMA | 130 | 16 | 91 | [6] |
| 4 | 2-Phenylthiazole | 4-Bromobenzonitrile | Pd(OAc)₂ (0.1) | KOAc | DMA | 130 | 16 | 88 | [6] |
| 5 | 2-Isopropylthiazole | 4-Bromotoluene | Pd-NHC (0.1) | K₂CO₃ | DMA | 120 | 2 | 95 | [4] |
| 6 | 2-Isopropylthiazole | 3-Bromoanisole | Pd-NHC (0.1) | K₂CO₃ | DMA | 120 | 3 | 89 | [4] |
Table 2: Ligand-Free Palladium-Catalyzed C5 Arylation of Thiazole
| Entry | Aryl Bromide | Pd(OAc)₂ (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | 0.01 | KOAc | DMA | 130 | 16 | 81 | [6] |
| 2 | 4-Bromobenzonitrile | 0.01 | KOAc | DMA | 130 | 16 | 78 | [6] |
| 3 | 1-Bromo-4-nitrobenzene | 0.01 | KOAc | DMA | 130 | 16 | 83 | [6] |
| 4 | 1-Bromo-4-fluorobenzene | 0.1 | KOAc | DMA | 130 | 16 | 75 | [6] |
Experimental Protocols
General Procedure for Ligand-Free Palladium-Catalyzed Direct C5 Arylation of Thiazoles[6]
This protocol is a representative example for the direct C5 arylation of thiazole derivatives.
Materials:
-
Thiazole derivative (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.001-0.1 mol%)
-
Potassium acetate (KOAc) (2.0 mmol)
-
N,N-Dimethylacetamide (DMA) (3 mL)
-
Argon or Nitrogen gas
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a Schlenk tube or a sealable reaction vial equipped with a magnetic stir bar, add the thiazole derivative (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (as required), and KOAc (2.0 mmol).
-
Seal the tube/vial with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous DMA (3 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath or on a heating block at 130 °C.
-
Stir the reaction mixture vigorously for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C5-arylated thiazole.
Note: Reaction conditions, particularly catalyst loading, temperature, and time, may need to be optimized for different substrates.
General Procedure for Pd-NHC Catalyzed Direct C5 Arylation of Thiazoles[4]
This protocol utilizes an N-heterocyclic carbene (NHC) palladium complex as the catalyst.
Materials:
-
Thiazole derivative (1.0 mmol)
-
Aryl bromide (1.1 mmol)
-
Pd-NHC complex (e.g., PEPPSI-IPr) (0.1-1.0 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylacetamide (DMA) (3 mL)
-
Argon or Nitrogen gas
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
In a glovebox or under a stream of inert gas, add the Pd-NHC complex, K₂CO₃, the thiazole derivative, and the aryl bromide to a Schlenk tube or sealable vial containing a magnetic stir bar.
-
Seal the reaction vessel.
-
Add anhydrous DMA (3 mL) via syringe.
-
Place the vessel in a preheated oil bath or on a heating block at 120 °C.
-
Stir the reaction mixture for the specified time (typically 2-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, work up the reaction as described in the previous protocol.
-
Purify the product by column chromatography.
References
- 1. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted regioselective direct C–H arylation of thiazole derivatives leading to increased σ1 receptor affinity - MedChemComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of Research Compounds for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of research compounds during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators of poor compound solubility in an assay?
A: Initial signs of poor compound solubility include the formation of a visible precipitate, cloudiness, or turbidity in the stock solution or final assay medium.[1] This can occur immediately upon dilution of a compound stock solution (often in DMSO) into an aqueous buffer.[2] Inconsistent or non-reproducible assay results, as well as lower-than-expected compound potency, can also be indicative of solubility issues.[3]
Q2: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?
A: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of dimethyl sulfoxide (DMSO) in an assay should be kept as low as possible.[4] Typically, a final DMSO concentration of less than 0.5% is recommended, though some cell-based assays may tolerate up to 1%.[3][4] It is crucial to include a vehicle control with the same final solvent concentration in all experiments.[5][6]
Q3: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for in vitro assays?
A: Kinetic solubility measures the concentration of a compound that remains in solution under specific, time-limited conditions, such as after diluting a DMSO stock into an aqueous buffer.[7][8] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the solid form of the compound in a given solvent.[8] For most in vitro assays where compounds are predissolved in a solvent like DMSO, kinetic solubility is the more relevant parameter as it mimics the experimental conditions.[7][8]
Q4: When is it appropriate to use a salt form of a compound to improve solubility?
A: For ionizable compounds, converting them to a salt form can significantly improve aqueous solubility.[9][10] This strategy is particularly useful for compounds with acidic or basic functional groups.[11] The salt form often has a higher dissolution rate compared to the free acid or free base.
Q5: What are some common assay artifacts caused by compound precipitation?
A: Compound precipitation can lead to several assay artifacts, including underestimated biological activity, reduced hit rates in high-throughput screening (HTS), and high variability in the data.[7][12] It can also cause inaccurate structure-activity relationships (SAR) and discrepancies between results from biochemical and cell-based assays.[7]
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer
When a compound dissolved in a concentrated organic stock (like DMSO) is diluted into an aqueous buffer, it may precipitate out of solution due to the drastic change in solvent polarity.[2]
Troubleshooting Steps:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to the compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[2] This rapid dispersion can help prevent localized supersaturation.
-
Lower the Final Concentration: The target concentration may be above the compound's aqueous solubility limit. Attempt the experiment with a lower final concentration.[2]
-
Use a Co-solvent: Incorporating a water-miscible organic co-solvent in the final aqueous solution can increase the compound's solubility.[2]
-
Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly enhance solubility.[2][11] Basic compounds are often more soluble in acidic conditions, and acidic compounds are more soluble in basic conditions.[13]
-
Gentle Heating and Sonication: Gentle warming (e.g., 37°C) and sonication can aid in dissolving stubborn compounds.[4][13] However, be cautious as excessive heat can cause degradation.[13]
Issue 2: Inconsistent or Non-Reproducible Assay Results
Poor solubility is a primary cause of variable and inaccurate biological data.[3] If a compound is not fully dissolved, the actual concentration in the assay will be lower than intended, leading to unreliable results.[4]
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before running the assay, carefully inspect all solutions for any signs of precipitation.
-
Determine the Solubility Limit: Measure the kinetic solubility of the compound in the assay medium to ensure the tested concentrations are below the solubility limit.[1]
-
Improve Stock Solution Preparation: Ensure the compound is fully dissolved in the initial stock solution. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can compromise stability and solubility.[7][13]
-
Consider Formulation Strategies: For persistently problematic compounds, explore the use of solubility-enhancing excipients such as cyclodextrins or surfactants.[6][14]
Quantitative Data Summary
| Co-Solvent / Excipient | Maximum Recommended Concentration in Cell-Based Assays | Notes |
| DMSO | < 0.5% (up to 1% in some cases)[3][4] | Widely used, but can be toxic at higher concentrations.[4] |
| Ethanol | < 1% | Can be a suitable alternative to DMSO for some compounds. |
| PEG 400 | 1-5% | A less toxic co-solvent option. |
| Tween® 80 | 0.01-0.1%[6] | A non-ionic surfactant that can help solubilize hydrophobic compounds.[6] |
| Pluronic® F-68 | 0.01-0.1% | Another commonly used non-ionic surfactant. |
| Cyclodextrins | Varies by type and compound | Can form inclusion complexes to enhance solubility.[15] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of the research compound in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the compound is completely dissolved.[4] Avoid vigorous mixing that may introduce air bubbles.[4]
-
If the compound does not dissolve readily, sonicate the tube in a water bath for several minutes.[4]
-
Gentle warming in a 37°C water bath can also be used, but monitor for any signs of compound degradation.[4]
-
Once fully dissolved, visually inspect the solution to ensure it is clear and free of particulates.[5]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C, protected from light.[5]
Protocol 2: Serial Dilution in 100% DMSO
This protocol is recommended to maintain a consistent final DMSO concentration in dose-response experiments.[4]
-
Start with your highest concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Label a series of sterile microcentrifuge tubes for each desired concentration.
-
To create a 10-fold serial dilution, add 90 µL of 100% DMSO to all tubes except the first one.
-
Transfer 10 µL from the first tube (highest concentration) to the second tube and mix thoroughly by vortexing.
-
Using a fresh pipette tip for each transfer, continue this process for the subsequent tubes.[4]
-
Each tube in the series will now contain a different concentration of the compound, all in 100% DMSO.[4]
Protocol 3: Co-Solvent Screening for Improved Aqueous Solubility
-
Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol or PEG 400).[2]
-
To 990 µL of each co-solvent buffer, add 10 µL of your 10 mM compound stock solution in DMSO to achieve a final concentration of 100 µM.
-
Vortex each solution immediately and vigorously to ensure rapid dispersion.[5]
-
Visually observe for any precipitation immediately after mixing and after a one-hour incubation at the experimental temperature.[2]
-
Determine the lowest concentration of the co-solvent that maintains the compound's solubility.[2]
Visualizations
Caption: A decision tree for addressing compound precipitation in assays.
Caption: Workflow for preparing a compound stock solution.
Caption: Impact of poor solubility on target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. contractpharma.com [contractpharma.com]
- 15. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Support Center: Preventing Compound Precipitation in Aqueous Assay Buffers
Welcome to the technical support center for addressing compound solubility issues in aqueous assay buffers. This guide provides troubleshooting steps, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals prevent and resolve compound precipitation during their experiments.
I. Troubleshooting Guide
Precipitation of a test compound during an assay can lead to inaccurate and unreliable results.[1] This guide will walk you through a systematic approach to diagnose and solve solubility challenges.
My compound precipitated after dilution into the aqueous assay buffer. What should I do?
This is a common issue, especially when diluting a compound from a high-concentration stock solution (e.g., in 100% DMSO) into an aqueous buffer.[2] The drastic change in solvent polarity can cause the compound to fall out of solution.
Below is a troubleshooting workflow to help you identify the cause and find a solution.
Caption: Troubleshooting workflow for compound precipitation.
II. Frequently Asked Questions (FAQs)
Q1: Why did my compound, which is soluble in DMSO, precipitate when I added it to my aqueous buffer?
A: This often happens due to a phenomenon known as "solvent shifting." Your compound is stable in a non-polar solvent like DMSO, but when this stock solution is diluted into a highly polar aqueous buffer, the solvent environment changes dramatically.[2] If the compound's solubility in the final aqueous environment is lower than the diluted concentration, it will precipitate. The final concentration of DMSO may be too low to keep the compound dissolved.[3][4]
Q2: Could my stock solution be the problem?
A: Yes. It's crucial to ensure your compound is fully dissolved in the stock solution. Incomplete dissolution can lead to immediate precipitation upon dilution. Also, improper storage, such as repeated freeze-thaw cycles or moisture absorption by DMSO, can compromise stock solution stability and lead to precipitation over time.[3][5][6] It is recommended to store stock solutions in glass vials with Teflon-sealed screw caps.[5]
Q3: How does the buffer composition affect compound solubility?
A: Several buffer components can significantly impact solubility:
-
pH: For ionizable compounds, the pH of the buffer determines the charge state of the molecule. A compound might be highly soluble in its ionized state but poorly soluble when neutral.[7][8][9]
-
Ionic Strength: The concentration of salts in your buffer affects the activity of ions in the solution, which can either increase or decrease the solubility of your compound.[10]
-
Buffer Species: Some buffer components can interact with your compound. For example, phosphate buffers can sometimes form insoluble salts with compounds, especially in the presence of divalent cations like Mg²⁺ or Ca²⁺.[11][12]
Q4: What is the maximum concentration of DMSO I can use in my assay?
A: The tolerance for DMSO varies greatly depending on the assay type (e.g., biochemical vs. cell-based) and the specific biological target. For many cell-based assays, DMSO concentrations should be kept below 0.5% to avoid cellular toxicity.[3] However, some enzymatic assays can tolerate higher concentrations, sometimes up to 10%.[2] It is essential to determine the DMSO tolerance of your specific assay by running a solvent tolerance control experiment.
III. Experimental Protocols and Methodologies
Protocol 1: Determining Maximum Tolerated Co-Solvent Concentration
This protocol helps you determine the highest concentration of a co-solvent (like DMSO) your assay can tolerate without affecting the biological activity.
Methodology:
-
Prepare a series of your assay buffer containing increasing concentrations of the co-solvent (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%, 5% DMSO).
-
Set up your assay reactions in these buffers without the test compound. Include positive and negative controls for your assay.
-
Run the assay and measure the output (e.g., enzyme activity, cell viability).
-
Plot the assay signal against the co-solvent concentration.
-
The highest concentration of co-solvent that does not significantly alter the assay signal (compared to the no-solvent control) is the maximum tolerated concentration.
Protocol 2: Stepwise Dilution for Low-Solubility Compounds
A sudden change in solvent polarity is a primary cause of precipitation. A stepwise dilution can mitigate this "solvent shock."[3]
Methodology:
-
Instead of diluting the 100% DMSO stock directly into the final assay buffer, perform an intermediate dilution into a buffer containing a higher percentage of organic solvent.
-
For example, first, dilute the 100% DMSO stock into a 50:50 mixture of assay buffer and DMSO.
-
In a second step, dilute this intermediate solution into the final assay buffer to reach the desired final compound and solvent concentrations.
Caption: Comparison of dilution methods.
IV. Data Presentation: Co-solvents and Additives
If adjusting the dilution protocol and buffer composition is insufficient, consider using co-solvents or solubility enhancers.[13][14] The choice and concentration depend on assay compatibility.
| Co-Solvent / Additive | Typical Starting Concentration | Maximum Tolerated (Cell-based) | Maximum Tolerated (Biochemical) | Notes |
| DMSO | 0.1 - 1% | ~0.5 - 1%[15][16] | Often >5% | Most common organic solvent. Can interfere with enzyme activity at high concentrations.[17] |
| Ethanol | 0.1 - 1% | ~1% | Variable | Can affect cell membranes and protein stability. |
| PEG 400 | 1 - 5% | Variable | Often >10% | A polymer that can increase solubility; generally has low toxicity. |
| Cyclodextrins | 1 - 10 mM | Variable | Often >10 mM | Encapsulate hydrophobic molecules to increase aqueous solubility.[13] |
| Tween® 80 / Triton™ X-100 | 0.005 - 0.05% | < CMC | < 0.1% | Non-ionic detergents. Use with caution in cell-based assays as they can disrupt membranes.[4] |
Note: The concentrations listed are typical starting points. It is crucial to experimentally validate the compatibility of any additive with your specific assay system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. enfanos.com [enfanos.com]
- 6. ziath.com [ziath.com]
- 7. The effect of pH, buffer capacity and ionic strength on quetiapine fumarate release from matrix tablets prepared using two different polymeric blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. phytotechlab.com [phytotechlab.com]
- 12. reddit.com [reddit.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. longdom.org [longdom.org]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 17. The effect of solvents on drug metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Functionalized Thiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized thiazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of thiazole derivatives, particularly through the widely used Hantzsch thiazole synthesis.
Issue 1: Low or No Product Yield
Q: My Hantzsch thiazole synthesis is resulting in a low yield or no product at all. What are the common causes and how can I improve it?
A: Low yields in the Hantzsch synthesis, a reaction between an α-haloketone and a thioamide, can arise from several factors.[1][2] A systematic evaluation of the following aspects is recommended:
-
Purity of Reactants and Solvents: Impurities in the α-haloketone or thioamide can lead to undesirable side reactions, consuming starting materials and complicating purification. The presence of water can also be detrimental in some cases, so the use of anhydrous solvents is often advised.[3]
-
Reaction Conditions:
-
Temperature: Sterically hindered substrates may require higher temperatures and longer reaction times to proceed efficiently.[4] However, excessively high temperatures can lead to decomposition. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield.[3] Solvent screening on a small scale is advisable to identify the optimal medium for your specific substrates.
-
-
Stability of Thioamide: The thioamide starting material can be unstable, particularly in acidic conditions, which can be a limiting factor for the reaction.[5]
-
Stoichiometry: Ensure the correct molar ratios of your reactants are being used.
A logical approach to troubleshooting low yields is outlined in the workflow diagram below.
Caption: Troubleshooting workflow for addressing low yields in thiazole synthesis.
Issue 2: Formation of Side Products and Isomers
Q: I am observing significant side product formation in my reaction. How can I minimize these and improve the purity of my desired thiazole derivative?
A: The formation of side products is a common challenge. Here are some strategies to mitigate this issue:
-
Control of Reaction pH: In the Hantzsch synthesis using N-monosubstituted thioureas, the reaction medium's pH is a critical factor in controlling regioselectivity.
-
Neutral Solvents: Typically lead to the exclusive formation of 2-(N-substituted amino)thiazoles.[6]
-
Acidic Conditions: Can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[6] To favor a single isomer, careful control of the reaction's pH is essential.[2]
-
-
Purification Techniques: If side products are unavoidable, effective purification is key.
-
Recrystallization: This is a common and effective method for purifying solid thiazole derivatives.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is a versatile technique. The choice of the mobile phase (solvent system) is crucial and should be determined based on the polarity of the desired compound and impurities, often guided by TLC analysis.[7]
-
Issue 3: Catalyst-Related Problems
Q: My palladium-catalyzed C-H activation/arylation on a thiazole substrate is sluggish or failing. What could be the issue?
A: The sulfur atom in the thiazole ring can act as a poison for palladium catalysts by coordinating to the metal center and inhibiting its catalytic activity.[2] This often necessitates using a higher catalyst loading to achieve a reasonable reaction rate.[2] If you are facing this issue, consider increasing the amount of your palladium catalyst or exploring alternative catalyst systems that are more resistant to sulfur poisoning.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis proceeds through a multi-step pathway:
-
S-Alkylation: The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.
-
Intramolecular Cyclization: This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.
-
Dehydration: The resulting hydroxythiazoline intermediate then undergoes dehydration to form the aromatic thiazole ring.[8]
Caption: The general mechanism of the Hantzsch thiazole synthesis.
Q2: When should I opt for a metal catalyst over a catalyst-free Hantzsch synthesis?
A2: The choice depends on the desired transformation:
-
Catalyst-Free/Acid-Catalyzed Hantzsch: This is the go-to method for the fundamental construction of the thiazole ring from acyclic precursors like α-haloketones and thioamides.[2] It is a robust and well-established method for building the core heterocycle.
-
Metal Catalysts (e.g., Copper, Palladium): These are employed for subsequent functionalization of the pre-formed thiazole ring, such as in direct arylation reactions.[9]
Q3: How can I purify my synthesized thiazole derivative?
A3: The most common purification methods for thiazole derivatives are:
-
Precipitation and Filtration: For products that are poorly soluble in the reaction solvent upon completion or after adjusting the pH, simple filtration can be a highly effective initial purification step.[1]
-
Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical for obtaining high purity and yield.
-
Column Chromatography: This is a versatile method for separating the desired product from soluble impurities or when dealing with complex mixtures. Silica gel is a common stationary phase, and the mobile phase is selected based on the polarity of the components to be separated.[7]
Data Presentation
Table 1: Optimization of Hantzsch Thiazole Synthesis of Derivative 4a
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SiW.SiO2 (0.5) | H2O | Reflux | 5 | 30 |
| 2 | SiW.SiO2 (0.5) | EtOH | Reflux | 5 | 45 |
| 3 | SiW.SiO2 (0.5) | CH3CN | Reflux | 5 | 25 |
| 4 | SiW.SiO2 (0.5) | Toluene | Reflux | 5 | 20 |
| 5 | SiW.SiO2 (0.5) | EtOH/H2O (50/50) | RT | 10 | 15 |
| 6 | SiW.SiO2 (0.5) | EtOH/H2O (50/50) | 65 | 4 | 70 |
| 7 | SiW.SiO2 (1.0) | EtOH/H2O (50/50) | 65 | 3 | 80 |
| 8 | SiW.SiO2 (1.5) | EtOH/H2O (50/50) | 65 | 2 | 87 |
| 9 | SiW.SiO2 (2.0) | EtOH/H2O (50/50) | 65 | 2 | 87 |
| 10 | None | EtOH/H2O (50/50) | 65 | 8 | 50 |
Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[10]
Table 2: Effect of Solvent on the Yield of a One-Pot Thiazole Synthesis
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Methanol | 5 | 75 |
| 2 | Ethanol | 4 | 82 |
| 3 | 2-Propanol | 4 | 85 |
| 4 | 1-Butanol | 3 | 90 |
| 5 | Water | 4 | 88 |
| 6 | Acetonitrile | 6 | 70 |
| 7 | Toluene | 6 | 65 |
| 8 | Dichloromethane | 7 | 55 |
| 9 | Tetrahydrofuran | 7 | 60 |
| 10 | Solvent-free | 2 | 80 |
This table summarizes data from various sources on Hantzsch thiazole synthesis.[3][11]
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a standard procedure for the synthesis of 2-amino-4-phenylthiazole via the Hantzsch reaction.[1]
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
-
20 mL scintillation vial or round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
Büchner funnel and side-arm flask
-
Filter paper
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea. Add methanol and a magnetic stir bar.
-
Reaction: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.
-
Work-up: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix thoroughly. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any residual salts.
-
Drying: Spread the collected solid on a watch glass and allow it to air dry completely.
Protocol 2: Purification of an Aminothiazole Derivative by Column Chromatography
This is a general guideline for the purification of an aminothiazole derivative and may require optimization.[7]
Materials:
-
Crude aminothiazole compound
-
Silica gel (60-120 mesh)
-
Appropriate solvents (e.g., ethyl acetate, hexane, dichloromethane, methanol)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.
-
Sample Loading: Dissolve the crude aminothiazole in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin eluting with the chosen mobile phase, starting with a less polar solvent system. If necessary, gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Collection: Collect the eluent in separate fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure desired compound.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified aminothiazole derivative.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Thiazole Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into therapeutic candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This guide provides a comparative overview of the efficacy of fluorinated versus non-fluorinated thiazole analogs, with a focus on their potential as anticancer agents. By presenting key experimental data, detailed methodologies, and relevant signaling pathways, we aim to offer a valuable resource for the design and development of next-generation thiazole-based therapeutics.
Enhanced Efficacy of Fluorinated Thiazole Analogs: A Data-Driven Comparison
The introduction of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl group, into the thiazole scaffold has been shown to significantly enhance the cytotoxic activity of these compounds against various cancer cell lines. While direct comparative studies of a single thiazole analog with and without fluorination are limited in the readily available literature, a compilation of data from various studies strongly suggests a positive correlation between fluorination and anticancer potency.
Below is a table summarizing the in vitro cytotoxicity (IC50 values) of representative fluorinated and non-fluorinated thiazole derivatives against several human cancer cell lines. It is important to note that these compounds were evaluated in different studies, and thus, the experimental conditions may vary. However, the collective data provides a strong indication of the potential benefits of fluorination.
Table 1: In Vitro Anticancer Activity of Fluorinated vs. Non-Fluorinated Thiazole Analogs
| Compound/Derivative | Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Fluorinated Analogs | |||||
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Trifluoromethylated thiazolopyrimidine | C32 (Melanoma) | 24.4 | - | - |
| A375 (Melanoma) | 25.4 | - | - | ||
| DU145 (Prostate) | >100 | - | - | ||
| MCF-7/WT (Breast) | >100 | - | - | ||
| 3-Fluoro-2-phenylthiazole-4-carboxamide analog | Fluorinated phenylthiazole | T47D (Breast) | <10 µg/mL | - | - |
| Caco-2 (Colorectal) | <10 µg/mL | - | - | ||
| HT-29 (Colon) | <10 µg/mL | - | - | ||
| Non-Fluorinated Analogs | |||||
| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole | Phenylthiazole derivative | A549 (Lung) | 12.0 ± 1.73 µg/mL | Cisplatin | - |
| C6 (Glioma) | 3.83 ± 0.76 µg/mL | Cisplatin | - | ||
| 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one | Thiazolone derivative | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
Experimental Protocols: Assessing Anticancer Efficacy
The evaluation of the cytotoxic activity of thiazole analogs is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Thiazole analog test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole analogs in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways Targeted by Thiazole Analogs
Thiazole derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. A key target for many small molecule inhibitors, including thiazole analogs, is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The binding of its ligand, VEGF-A, to VEGFR-2 triggers a cascade of downstream signaling events.
VEGFR-2 signaling cascade and the inhibitory action of thiazole analogs.
By inhibiting the ATP-binding site of the VEGFR-2 kinase domain, thiazole analogs can block the autophosphorylation of the receptor, thereby abrogating downstream signaling through pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This ultimately leads to a reduction in endothelial cell proliferation, migration, and survival, thus inhibiting angiogenesis and suppressing tumor growth.
Conclusion
References
Benchmarking 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Against Known Cyclooxygenase (COX) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical performance of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid against a panel of well-established non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The thiazole scaffold is a known pharmacophore in a variety of enzyme inhibitors, suggesting that this compound may exhibit inhibitory activity against key enzymes in inflammatory pathways.
The data presented herein is for illustrative purposes to guide potential research and is based on the activities of structurally related thiazole derivatives and known IC50 values of common NSAIDs. This document outlines the necessary experimental framework for an effective benchmark study.
Comparative Inhibitory Activity
The inhibitory potential of this compound would be quantified by determining its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 isoforms. A lower IC50 value indicates greater potency. The selectivity index (COX-2 IC50 / COX-1 IC50) is a critical parameter for assessing the potential for gastrointestinal side effects, with a higher ratio indicating greater selectivity for COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-2/COX-1) |
| This compound | [Hypothetical] | [Hypothetical] | [Hypothetical] |
| Aspirin | ~15 | ~250 | ~16.7 |
| Ibuprofen | ~13 | ~370 | ~28.5 |
| Naproxen | ~8.7 | ~5.2 | ~0.6 |
| Diclofenac | ~0.5 | ~0.05 | ~0.1 |
| Celecoxib | ~7.6 | ~0.04 | ~0.005 |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the IC50 values of the test compound and known inhibitors against purified human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference inhibitors (Aspirin, Ibuprofen, Naproxen, Diclofenac, Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and each reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of each compound to be tested.
-
Prepare working solutions of COX-1 and COX-2 enzymes in assay buffer.
-
Prepare a working solution of arachidonic acid in assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the enzyme solution to each well of a 96-well plate.
-
Add the test compound or reference inhibitor at various concentrations to the wells. Include control wells with no inhibitor.
-
Incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the Mechanism of Action and Experimental Design
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the arachidonic acid signaling pathway and a general workflow for inhibitor benchmarking.
Caption: Arachidonic Acid Signaling Pathway.
Caption: Workflow for Inhibitor Benchmarking.
A Comparative Guide to the Anticancer Activity of Novel Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold continues to be a cornerstone in the development of novel anticancer agents due to its versatile pharmacological profile.[1] Recent research has yielded a plethora of thiazole derivatives with potent and selective anticancer activities. This guide provides an objective comparison of the performance of several recently developed thiazole compounds, supported by experimental data, to aid researchers in the pursuit of next-generation cancer therapeutics.
Comparative Analysis of In Vitro Anticancer Activity
Cytotoxic Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of the thiazole compound required to inhibit the growth of cancer cells by 50%.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Compound 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18[2] |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41[3] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51[3] | |
| Compound 8 | MCF-7 (Breast) | 3.36 ± 0.06 | Staurosporine | 5.25[1] |
| Compound 3b | Leukemia HL-60(TB) | Not specified (Lethal effect) | - | -[4] |
| Compound 6a | MCF-7 (Breast) | 6.4 | Doxorubicin | 16.7[5] |
| HCT-116 (Colon) | 5.9 | Doxorubicin | 21.8[5] | |
| Thiazolyl-pyrazoline 10d | A549 (Lung) | 2.9 | - | -[6] |
| H441 (Lung) | 3.8 | - | -[6] | |
| Thiazolidin-4-one 5d | HepG2 (Liver) | 8.80 ± 0.31 | - | -[7] |
| MCF-7 (Breast) | 7.22 ± 0.65 | - | -[7] | |
| HCT-116 (Colon) | 9.35 ± 0.61 | - | -[7] |
Enzyme Inhibitory Activity (IC50)
Several thiazole derivatives have been designed to target specific enzymes involved in cancer cell proliferation and survival.
| Compound ID | Target Enzyme | IC50 (nM) | Reference Drug | IC50 (nM) |
| Compound 3b | PI3Kα | 86 ± 5 | Alpelisib | Similar[4][8] |
| mTOR | 221 ± 14 | Dactolisib | Weaker[4][8] | |
| Compound 4c | VEGFR-2 | 150 | Sorafenib | 59[3] |
| Thiazolyl-pyrazoline 10d | EGFR | 32.5 ± 2.2 | Gefitinib | -[6] |
| VEGFR-2 | 43.0 ± 2.4 | Vandetanib | -[6] | |
| Compound 6a | EGFR | 184 | Erlotinib | 88[5] |
| PI3K | - | - | - | |
| mTOR | - | - | - | |
| Thiadiazole derivative 7b | VEGFR-2 | 40.65 | Sorafenib | 53.32[9] |
Cellular Mechanisms of Action
Beyond direct cytotoxicity, understanding the cellular mechanisms through which these compounds exert their effects is crucial for their development as therapeutic agents.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. The table below quantifies the apoptotic effect of selected thiazole compounds.
| Compound ID | Cell Line | Assay | Results |
| Compound 4c | MCF-7 | Annexin V-FITC/PI | Increased early (22.39%) and late (9.51%) apoptosis compared to control (0.51% and 0.29% respectively).[3] |
| Compound 8 | MCF-7 | Not specified | Induced apoptosis in the pre-G1 phase.[1] |
| Thiadiazole derivative 7b | MCF-7 | Apoptosis Analysis | Primarily induced late apoptosis (55.90%) and necrosis (21.81%).[9] |
| Bis-thiazole 5f | KF-28 (Ovarian) | Annexin V/PI | Induced 82.76% apoptotic cell death.[10] |
Cell Cycle Arrest
Interference with the cell cycle is another common anticancer mechanism. Thiazole derivatives have been shown to arrest cancer cells at different phases of the cell cycle, preventing their proliferation.
| Compound ID | Cell Line | Effect on Cell Cycle |
| Compound 4c | MCF-7 | Arrest at G1/S phase; 37.36% accumulation in pre-G1.[3][11] |
| Compound 8 | MCF-7 | Halted the cell cycle in the G1 and S phases.[1] |
| Compound 3b & 3e | Leukemia HL-60(TB) | Induced G0-G1 phase cell cycle arrest.[8] |
| Thiadiazole derivative 7b | MCF-7 | Caused G1 arrest and delayed progression through the G2/M phase.[9] |
| Bis-thiazole 5f | KF-28 (Ovarian) | Cell cycle arrest at the G1 phase.[10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a deeper understanding of the mechanism of action of these novel compounds. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by thiazole derivatives and a general experimental workflow for their validation.
Figure 1: PI3K/AKT/mTOR signaling pathway and points of inhibition by thiazole compounds.
Figure 2: VEGFR-2 signaling pathway and its inhibition by novel thiazole derivatives.
Figure 3: General experimental workflow for validating the anticancer activity of thiazole compounds.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summarized protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the thiazole compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Fixation: Treat cells with the thiazole compound for 24 hours. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.
VEGFR-2 Kinase Assay
This assay measures the inhibitory effect of the compounds on the kinase activity of VEGFR-2.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, a specific peptide substrate for VEGFR-2, and the thiazole compound at various concentrations.
-
Enzyme Addition: Add recombinant human VEGFR-2 enzyme to initiate the kinase reaction.
-
ATP Addition: Add ATP to the wells to start the phosphorylation of the substrate. Incubate at 30°C for a specified time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption.
PI3K/mTOR Kinase Assay
This assay evaluates the dual inhibitory potential of the compounds against PI3K and mTOR.
-
Reaction Setup: Similar to the VEGFR-2 assay, set up parallel reactions for PI3K and mTOR in 96-well plates with their respective specific substrates.
-
Inhibitor Addition: Add the thiazole compound at a range of concentrations.
-
Enzyme and ATP Addition: Add the respective recombinant enzyme (PI3K or mTOR) and ATP to start the reaction.
-
Detection: After incubation, quantify the kinase activity. This is often done using assays that measure the amount of ADP produced, which is directly proportional to the enzyme activity.
References
- 1. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Purity Assessment of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiazole derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse pharmacological activities. Ensuring the purity of these derivatives is paramount for the safety, efficacy, and quality of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of various analytical techniques for the purity assessment of thiazole derivatives, supported by experimental data and detailed methodologies.
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatographic methods are central to the quantitative analysis of thiazole derivatives, offering high-resolution separation of the main compound from its potential impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the purity assessment of non-volatile and thermally labile thiazole derivatives due to its versatility, sensitivity, and robustness.[1] Reversed-phase HPLC (RP-HPLC) is particularly common for moderately polar compounds.[1]
Key Performance Metrics of HPLC Methods for Thiazole Derivatives:
| Parameter | Thiabendazole[2][3] | Indole-Thiazole Derivative (CS03)[4] | 1-methylimidazoline-2-thione (MMI) & 6-n-propyl-2-thiouracil (PTU)[5] |
| Column | C18 | C18 (XBridge, 3.5 µm, 4.6 × 250 mm) | Diaspher-110-C18 (5 µm, 150 × 4 mm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | Acetonitrile:Acidified water (0.05% TFA, pH 3) (85:15 v/v) | Acetonitrile:Phosphate buffer (pH 6.86) (25:75 v/v) |
| Detection | PDA or UV | UV (348 nm) | UV (MMI: 254 nm, PTU: 275 nm) |
| **Linearity (R²) ** | >0.999 | Not explicitly stated, but method validated | >0.999 |
| LOD | 0.009 - 0.017 µg/mL | Not explicitly stated | MMI: 0.29 mg/L, PTU: 0.26 mg/L |
| LOQ | 0.028 - 0.052 µg/mL | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | 93.61 - 98.08% | 103.3 - 105.2% | Not explicitly stated |
| Precision (RSD) | < 1.33% | 1.69 - 3.58% | Not explicitly stated |
Experimental Protocol: HPLC Purity Assay of an Indole-Thiazole Derivative [4]
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., XBridge, 3.5 µm, 4.6 × 250 mm).
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and acidified water (containing 0.05% trifluoroacetic acid, pH 3) in an 85:15 (v/v) ratio.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the thiazole derivative reference standard in a suitable solvent (e.g., mobile phase).
-
Prepare working standard solutions at different concentrations (e.g., 1, 10, and 20 µg/mL) by diluting the stock solution.
-
Prepare the sample solution by accurately weighing and dissolving the test compound in the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.80 mL/min
-
Injection Volume: 50 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 348 nm
-
Run Time: 10 minutes
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
References
"comparative analysis of thiazole isomers in biological assays"
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs. The biological activity of thiazole derivatives is profoundly influenced by the substitution pattern on the ring. This guide provides a comparative analysis of the biological activities of thiazole isomers, focusing on 2-, 4-, and 5-substituted derivatives, with supporting data from various in vitro assays.
Quantitative Comparison of Biological Activities
The following tables summarize the biological activities of various substituted thiazole derivatives, categorized by the position of substitution on the thiazole ring. The data is compiled from multiple studies to provide a comparative overview of their anticancer and antimicrobial potential.
Anticancer Activity of Thiazole Derivatives
The anticancer activity of thiazole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-Substituted Thiazoles | |||||
| 4c | 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazol-4(5H)-one | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| 4c | 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazol-4(5H)-one | HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| 4-Substituted Thiazoles | |||||
| 6e | N-(5-bromo-4-(4-chlorophenyl)thiazol-2-yl)acetamide | Giardia intestinalis | 0.39 | Metronidazole | >0.87 |
| 6b | N-(5-bromo-4-phenylthiazol-2-yl)acetamide | Giardia intestinalis | 0.87 | Metronidazole | >0.87 |
| 5-Substituted Thiazoles | |||||
| 8e | 2-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)thiazole-5-carboxamide | A549, Bel7402, HCT-8 | Moderate Activity | Not Specified | Not Specified |
| 5a8 | N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-4-methylbenzamide | Candida albicans | 9 (MIC80) | Fluconazole | Similar Activity |
Antimicrobial Activity of Thiazole Derivatives
The antimicrobial efficacy of thiazole derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 2,4,5-Trisubstituted Thiazoles | |||||
| 12f | 2,4-disubstituted-5-(thiosemicarbazide)thiazole | S. aureus | 25 | Ampicillin | Not Specified |
| 12f | 2,4-disubstituted-5-(thiosemicarbazide)thiazole | B. subtilis | 6.25 | Ampicillin | Not Specified |
| 12f | 2,4-disubstituted-5-(thiosemicarbazide)thiazole | C. albicans | 25 | Clotrimazole | Not Specified |
| 6d | 2,4-disubstituted-5-(thiosemicarbazide)thiazole | S. aureus | 6.25 | Ampicillin | Not Specified |
| 6d | 2,4-disubstituted-5-(thiosemicarbazide)thiazole | B. subtilis | 6.25 | Ampicillin | Not Specified |
| 6d | 2,4-disubstituted-5-(thiosemicarbazide)thiazole | C. albicans | 12.5 | Clotrimazole | Not Specified |
| Nitrothiazole Derivatives | |||||
| Nitazoxanide | 2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide | B. fragilis group (80 strains) | 0.5 (MIC90) | Metronidazole | Comparable Activity |
| Nitazoxanide | 2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide | C. difficile (21 strains) | 0.06 (MIC90) | Metronidazole | Comparable Activity |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate thiazole isomers, the following diagrams illustrate a key signaling pathway targeted by these compounds and a common experimental workflow.
VEGFR-2 Signaling Pathway Inhibition by Thiazole Analogs
Many thiazole-based anticancer agents function by inhibiting protein kinases involved in tumor angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole analogs.
Experimental Workflow for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of chemical compounds.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The thiazole derivatives, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. A control group with solvent only is also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
General Protocol for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Test Compounds: A series of twofold dilutions of the thiazole derivatives are prepared in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The position of substituents on the thiazole ring plays a critical role in determining the biological activity of its derivatives. While a direct systematic comparison of isomers with identical substitution patterns is not extensively available in the literature, the compiled data suggests that modifications at the 2-, 4-, and 5-positions can all lead to potent anticancer and antimicrobial agents. The specific biological activity is highly dependent on the nature of the substituents and the biological target. Further structure-activity relationship (SAR) studies focusing on a systematic comparison of thiazole isomers are warranted to guide the rational design of more effective therapeutic agents.
Cross-Referencing Spectroscopic Data for Thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of spectroscopic data for various thiazole derivatives, offering an objective comparison of their key characterization parameters. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing a key signaling pathway, this document aims to support researchers in the identification, characterization, and development of novel thiazole-based compounds.
Core Spectroscopic Data Comparison
The structural elucidation of thiazole derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize key quantitative data for a selection of substituted thiazole derivatives, providing a comparative overview for researchers.
1H NMR Spectroscopic Data of Selected Thiazole Derivatives (in DMSO-d6)
| Derivative | Thiazole-H (δ, ppm) | Other Key Signals (δ, ppm) | Reference |
| 2-Aminothiazole | 6.85 (d, J = 4.6 Hz), 7.23 (d, J = 4.6 Hz) | 12.64 (brs, 1H, NH) | [1] |
| 2-Amino-4-methylthiazole | 7.17 (br, 2H, NH2), 7.55 (s, 1H, H-thiazole) | 2.17 (s, 3H, CH3) | [2] |
| 5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine | 7.37 (d, J = 3.6 Hz, 1H), 7.94 (d, J = 3.6 Hz, 1H) | 2.45 (s, 3H, CH3), 3.56 (s, 3H, CH3), 8.20 (s, 1H, imidazole-H), 9.60 (s, 1H, NH) | [3] |
| 2-[2-((4-Hydroxy-3-methoxybenzylidene)hydrazinyl)]-4-phenylthiazole | 7.85 (s, 1H, Thiazole-H) | 3.87 (s, 3H, OCH3), 8.29 (s, 1H, CH=N), 10.02 (s, 1H, OH), 11.89 (s, 1H, NH) | [4] |
13C NMR Spectroscopic Data of Selected Thiazole Derivatives (in DMSO-d6)
| Derivative | C2 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Other Key Signals (δ, ppm) | Reference |
| 4-Cyano-N-(thiazol-2-yl)benzenesulfonamide | 169.3 | 146.3 | 109.0 | 114.5, 117.9, 124.8, 126.5, 133.3 | [1] |
| 2-Amino-4-methylthiazole | 169.2 | 153.4 | 111.1 | 15.7 (CH3) | [2] |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | 168.3–170.6 | 148.8–160.9 | 101.8–104.5 | 135.5–148.3 (Azomethine C), 162.0–164.7 (d, 1JCF = 244.3–249.4 Hz, C-F) | [5] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-one | 160.69-163.98 (S-C=N) | - | 33.33–33.43 | 174.50-174.72 (C=O), 156.63–156.65 (CH=N) | [4] |
IR Spectroscopic Data of Selected Thiazole Derivatives (KBr, cm-1)
| Derivative | ν(N-H) | ν(C=N) | ν(C=C) | ν(C-S) | Other Key Bands | Reference |
| 2-Amino-4-(p-biphenyl)thiazole | - | 1634 | 1538 | - | - | [6] |
| 5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine | 3417 | 1634 | - | - | 3038 (sp2 C-H), 2997 (sp3 C-H) | [3] |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | 3278–3138 | - | - | - | 3151–2933 (Aliphatic C-H) | [5] |
| Substituted 2-aminothiazole | 3353 | 1515 | 1455 | 1091 | - | [7] |
Mass Spectrometry (MS) Data of Selected Thiazole Derivatives
| Derivative | Molecular Ion Peak (m/z) | Key Fragmentation Peaks (m/z) | Reference |
| 5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine | 250 (M+) | 239, 234, 224, 220, 206, 191, 188, 183 (base peak), 150, 119, 91, 65, 48 | [3] |
| 2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-N,4'-dimethyl-[4,5'-bithiazol]-2'-amine | 377 (M+), 379 (M++2) | 364, 346, 337, 328 (base peak), 265, 251, 239, 225, 216, 188, 128, 83 | [3] |
| 4-chloro-N-(thiazol-2-yl)benzenesulfonamide | - | - | [1] |
| Thiazole and Imidazolidine Derivatives | Show intense molecular ion peaks | Fragmentation patterns are discussed in detail in the reference | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the thiazole derivative.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified thiazole derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube.[9]
-
1H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a spectral width of -2 to 14 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[9]
-
13C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Typical parameters include a spectral width of 0 to 220 ppm, a significantly larger number of scans compared to 1H NMR, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[9]
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum to determine the relative number of protons. Analyze chemical shifts, multiplicities, and coupling constants to assign signals to specific nuclei within the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the thiazole derivative.
Methodology:
-
Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record a background spectrum of the empty sample holder or the ATR crystal. Then, acquire the sample spectrum, typically in the range of 4000-400 cm-1.[9]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.[9]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the thiazole derivative for structural elucidation.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for thiazole derivatives include Electron Impact (EI) and Electrospray Ionization (ESI).[10][11]
-
Acquisition: Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), use an appropriate instrument like a Time-of-Flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.[11]
-
Data Analysis: Identify the molecular ion peak ([M]+• or [M+H]+) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. The fragmentation of thiazoles can be specific and aid in structure elucidation.[10]
Signaling Pathway and Experimental Workflow
Thiazole derivatives are of significant interest in drug development, particularly as inhibitors of protein kinases involved in cancer signaling pathways.
Caption: PI3K/Akt/mTOR signaling pathway with inhibitory action of thiazole derivatives.
The diagram above illustrates the Phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer. Receptor Tyrosine Kinases (RTKs), upon activation by growth factors, recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the activation of Akt, which in turn activates mTOR Complex 1 (mTORC1), a key promoter of cell growth. Many thiazole derivatives have been developed as inhibitors of this pathway, with some acting as dual inhibitors of both PI3K and mTOR, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
References
- 1. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazoles as therapeutic leads for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorophenyl-Thiazole Compounds: Benchmarking In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer and anti-bacterial efficacy of various fluorophenyl-thiazole compounds, contrasting their performance in laboratory (in vitro) settings with outcomes in living organisms (in vivo). The following sections present quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to facilitate a comprehensive understanding of these promising therapeutic agents.
Anticancer Efficacy: From Cell Cultures to Animal Models
Fluorophenyl-thiazole derivatives have emerged as a significant class of compounds with potent anticancer properties. Their efficacy is typically first assessed in vitro against various cancer cell lines, with promising candidates often advancing to in vivo studies in animal models.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of several fluorophenyl-thiazole and related thiazole compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.
| Compound ID | Cancer Cell Line | In Vitro Efficacy (IC50 in µM) | Reference Compound | In Vitro Efficacy (IC50 in µM) |
| A2 | MCF-7 (Breast) | 52.35 | Anastrozole | > 100 |
| A3 | MCF-7 (Breast) | 54.81 | Anastrozole | > 100 |
| B1 | MCF-7 (Breast) | 53.9 | Anastrozole | > 100 |
| B3 | MCF-7 (Breast) | 54.1 | Anastrozole | > 100 |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| Compound 6g | A549 (Lung) | 1.537 ± 0.097 | - | - |
| Compound 6 | A549 (Lung) | 12.0 ± 1.73 | Cisplatin | - |
| Compound 6 | C6 (Glioma) | 3.83 ± 0.76 | Cisplatin | - |
Note: The presented data is a compilation from multiple studies. Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.
While extensive in vitro data is available, direct in vivo comparisons for the same fluorophenyl-thiazole compounds are less common in published literature. However, the general workflow for such preclinical studies provides a framework for understanding how in vitro potency translates to in vivo efficacy.
Experimental Protocols
The anti-proliferative activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the fluorophenyl-thiazole compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the compound concentration.
The in vivo anticancer efficacy of promising compounds is often evaluated using xenograft models, where human tumor cells are implanted into immunocompromised mice.[2][3]
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 4-6 weeks old, are used for these studies.[4]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 cells) in a sterile medium is injected subcutaneously into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly with calipers, and the tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[4]
-
Treatment Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups. The fluorophenyl-thiazole compound is administered via a suitable route (e.g., intraperitoneal injection or oral gavage) at various doses. A vehicle control group and a positive control group (treated with a standard chemotherapeutic agent) are also included.[4]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), which is calculated at the end of the study by comparing the average tumor volume in the treated groups to the vehicle control group. Body weight is also monitored as an indicator of toxicity.[4]
-
Histopathological Analysis: At the end of the study, tumors and major organs may be harvested for histopathological examination to assess the extent of necrosis, apoptosis, and any potential toxicity.
Signaling Pathway and Experimental Workflow
Many fluorophenyl-thiazole derivatives exert their anticancer effects by targeting specific signaling pathways that are crucial for cancer cell growth, proliferation, and survival. One such key pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers.[5]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of fluorophenyl-thiazole compounds.
Caption: General workflow for the evaluation of anticancer fluorophenyl-thiazole compounds.
Antibacterial Efficacy: A Direct In Vitro to In Vivo Comparison
Certain thiazole compounds have demonstrated significant potential as antibacterial agents, with some studies providing a clear correlation between in vitro activity and in vivo efficacy.
Quantitative Comparison of Antibacterial Activity
The following table presents a direct comparison of the in vitro and in vivo efficacy of a lead thiazole compound and its analogues against Methicillin-Resistant Staphylococcus aureus (MRSA). The in vitro efficacy is represented by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of bacteria. The in vivo efficacy was assessed in a murine skin infection model.
| Compound ID | In Vitro Efficacy (MIC in µg/mL) vs. MRSA | In Vivo Efficacy (% Reduction in MRSA Burden in Skin Wounds) | Reference Compound (Mupirocin) |
| Lead Compound 1 | 1.3 | > 90% | > 90% |
| Analogue 2 | 1.3 | > 90% | > 90% |
| Analogue 3 | 1.3 | > 90% | > 90% |
| Analogue 4 | > 20 | Not as effective | > 90% |
| Analogue 5 | 1.3 | > 90% | > 90% |
Data adapted from a study on synthetic thiazole compounds.[6]
This data clearly illustrates that for several of the tested thiazole compounds, potent in vitro activity (low MIC) translated to significant in vivo efficacy, comparable to the established antibiotic mupirocin.[6]
Experimental Protocols
The Minimum Inhibitory Concentration (MIC) of the thiazole compounds against MRSA is determined using the broth microdilution method.
-
Bacterial Culture: MRSA strains are grown in a suitable broth medium.
-
Compound Dilution: The thiazole compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of MRSA.
-
Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
The in vivo antibacterial activity is assessed in a mouse model of skin infection.
-
Animal Model: Mice are anesthetized, and a superficial wound is created on their dorsal side.
-
Infection: The wound is inoculated with a suspension of MRSA.
-
Topical Treatment: After a set period to allow the infection to establish, the wounds are treated topically with a formulation containing the thiazole compound, a vehicle control, or a positive control antibiotic (e.g., mupirocin).
-
Treatment Regimen: The treatment is typically applied multiple times over several days.
-
Efficacy Assessment: At the end of the treatment period, the skin tissue from the wound site is excised, homogenized, and plated on agar to determine the number of viable bacteria (colony-forming units, CFUs). The percentage reduction in the bacterial burden is calculated by comparing the CFU counts in the treated groups to the vehicle control group.
Experimental Workflow
Caption: Workflow for evaluating the antibacterial efficacy of thiazole compounds.
References
- 1. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Validating Molecular Docking of Thiazole Inhibitors: A Comparative Guide for Researchers
For researchers and drug development professionals, validating computational predictions with experimental data is a critical step in the discovery of novel thiazole-based inhibitors. This guide provides an objective comparison of molecular docking results with experimental data from recent studies, offering insights into the validation process.
Molecular docking is a powerful computational tool for predicting the binding orientation and affinity of small molecules to a protein target. However, these in silico predictions must be rigorously validated through experimental assays to confirm their accuracy and therapeutic potential. This guide summarizes key quantitative data from various studies on thiazole inhibitors, details common experimental validation protocols, and provides visual workflows to aid in the design and interpretation of validation studies.
Comparative Analysis of Docking and Experimental Data
The following table summarizes the molecular docking scores and corresponding experimental validation data (IC50 values) for several thiazole inhibitors against various protein targets. This allows for a direct comparison of the predicted binding affinity with the actual biological activity.
| Compound ID | Target Protein | Docking Score (kcal/mol) | In Vitro Assay | IC50 (µM) | Reference |
| 4c | VEGFR-2 | -7.91 | VEGFR-2 Kinase Assay | 0.15 | [1] |
| 5c | Tubulin | Not Reported | Tubulin Polymerization Assay | 2.95 ± 0.18 | [2] |
| 7c | Tubulin | Not Reported | Tubulin Polymerization Assay | 2.00 ± 0.12 | [2] |
| 9a | Tubulin | Not Reported | Tubulin Polymerization Assay | 2.38 ± 0.14 | [2] |
| 16b | 6MTU (Colon Cancer Target) | More Favorable than Doxorubicin | MTT Assay (HCT-116 cells) | 4.31 ± 1.07 | [3] |
| 16a | 6MTU (Colon Cancer Target) | Not Reported | MTT Assay (HCT-116 cells) | 6.38 ± 1.22 | [3] |
| 4 | Urease | Not Reported | Urease Inhibition Assay | 1.80 ± 0.80 | [4] |
| 4 | α-glucosidase | Not Reported | α-glucosidase Inhibition Assay | 3.61 ± 0.59 | [4] |
| 8 | Urease | Not Reported | Urease Inhibition Assay | 2.15 ± 0.51 | [4] |
| 8 | α-glucosidase | Not Reported | α-glucosidase Inhibition Assay | 4.84 ± 2.07 | [4] |
| 2f | COX-2 | Not Reported | In Vitro COX Inhibition Assay | Selective Inhibition (SR=3.67) | [5] |
| 2h | COX-2 | Not Reported | In Vitro COX Inhibition Assay | Most Potent (% Inhibition = 81.5) | [5] |
| 5a | SIRT2 | Not Reported | SIRT2 Inhibition Assay | >95% inhibition at 150 µM | [6] |
Key Experimental Validation Protocols
The validation of molecular docking results for thiazole inhibitors typically involves a combination of in vitro biochemical and cell-based assays. Below are detailed methodologies for some of the key experiments cited in the literature.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells (e.g., HCT-116, MCF-7, HepG2) in 96-well plates at a specific density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole inhibitor and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.[1][2][3]
Enzyme Inhibition Assays
These assays directly measure the ability of a thiazole derivative to inhibit the activity of its target enzyme.
Example: VEGFR-2 Kinase Assay
-
Reaction Setup: In a microplate, combine the recombinant VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: Add the thiazole inhibitor at various concentrations.
-
Incubation: Incubate the reaction mixture at a specific temperature for a set time to allow the kinase reaction to proceed.
-
Detection: Use a detection reagent (often an antibody that recognizes the phosphorylated substrate) and a chemiluminescent or fluorescent signal to quantify the extent of the reaction.
-
Data Analysis: Determine the percentage of enzyme inhibition at each inhibitor concentration and calculate the IC50 value.[1]
Example: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare purified ovine COX-1 and COX-2 enzymes and a solution of arachidonic acid (the substrate).
-
Inhibitor Incubation: Pre-incubate the enzymes with the thiazole inhibitor or a control (e.g., celecoxib for COX-2) for a short period.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Quantification: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[5]
Visualizing the Validation Workflow and Biological Context
To further clarify the process of validating molecular docking results and the biological context of thiazole inhibitors, the following diagrams are provided.
Caption: Workflow for Validating Molecular Docking of Thiazole Inhibitors.
Caption: Simplified VEGFR-2 Signaling Pathway Targeted by Thiazole Inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Enhancing Reproducibility in Biological Screening of Thiazole Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutics often involves the screening of compound libraries. Thiazole analogs, a class of molecules with a wide range of biological activities, are a frequent focus of such screening campaigns. However, a significant challenge in this process is the reproducibility of screening results. This guide provides a comparative overview of factors affecting reproducibility, supported by experimental data and detailed protocols, to empower researchers to conduct more robust and reliable studies.
The variability in results from biological screens of thiazole analogs can stem from a multitude of factors, ranging from the inherent biological complexity of the assays to the physicochemical properties of the compounds themselves. Understanding and controlling for these variables is paramount to generating reliable and reproducible data.
Key Factors Influencing Reproducibility
A systematic approach to identifying and mitigating sources of variability is crucial for the successful screening of thiazole analogs. The following table summarizes common issues that can lead to poor reproducibility and offers potential solutions.
| Category | Problem | Potential Cause(s) | Recommended Solution(s) |
| Biological | High variability in IC50 values between experiments | Inherent biological variability in cell-based assays, including cell passage number, cell density, and metabolic state.[1] | Maintain a consistent cell passage number, ensure cells are in the logarithmic growth phase with high viability (>95%), and use automated cell counters for accurate seeding.[1] |
| Inconsistent cellular response | Edge effects in multi-well plates due to evaporation. | Avoid using the outer wells of 96-well plates or fill them with sterile PBS or media. | |
| Compound-Related | Degradation of the compound over time leading to inconsistent effective concentrations. | Chemical instability of thiazole analogs in stock solutions or cell culture media.[1] | Prepare fresh dilutions from a frozen stock for each experiment and verify compound stability in the assay media.[1] |
| False-positive hits in primary screens that are not confirmed in secondary assays. | Thiazole-containing compounds, particularly 2-aminothiazoles, are known to be Pan-Assay Interference Compounds (PAINS).[1] | Perform counter-screening with different assay technologies and conduct aggregation assays.[1] | |
| Compound aggregation at higher concentrations. | Physicochemical properties of the small molecule. | Perform assays in the presence of a non-ionic detergent like Triton X-100 (0.01-0.1%) to disrupt aggregates.[1] | |
| Assay-Specific | Interference with assay readouts. | Thiazole analogs can be colored, fluorescent, or quench the signal of reporter molecules in absorbance or fluorescence-based assays.[1] | Measure the intrinsic fluorescence or absorbance of the compound and consider alternative assays with different detection methods.[1] |
| Chemical reactivity with assay components. | Some thiazoles can covalently modify proteins or other assay components.[1] Thiazole analogs can chemically reduce the MTT reagent, leading to a false-positive signal for viability.[1] | Run a control plate with the compound and MTT in cell-free media to check for direct reduction.[1] |
Performance Comparison of Thiazole Analogs
The following table presents a summary of the reported biological activities of various thiazole analogs from different screening studies. This data highlights the diversity of targets and the range of potencies observed for this class of compounds. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound/Analog | Target/Cell Line | Assay Type | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 4c | MCF-7 (Breast Cancer) | MTT Assay | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Compound 4c | HepG2 (Liver Cancer) | MTT Assay | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| Compound 4d | MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | 1.21 | Sorafenib | 1.18 |
| Compound 4d | VEGFR-2 | Kinase Inhibition | - | Sorafenib | 0.0514 |
| Compound 10c | VEGFR-2 | Kinase Inhibition | 0.104 | Sunitinib | - |
| Compound 39 | EGFR | Kinase Inhibition | 0.153 | - | - |
| Compound 43 | HER2 | Kinase Inhibition | 0.078 | - | - |
| Compound 11a | VEGFR-2 | Kinase Inhibition | 0.055 | Sorafenib | - |
Experimental Protocols
To ensure reproducibility, it is essential to follow standardized and detailed experimental protocols. Below is a representative protocol for a commonly used cytotoxicity screening assay.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]
Materials:
-
Thiazole analog stock solution (e.g., in DMSO)
-
Cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the thiazole analog in culture medium. The final DMSO concentration should be kept below 0.5%.[1] Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO) and blank wells (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[2]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context, diagrams of the screening workflow and a relevant signaling pathway are provided below.
Experimental workflow for biological screening.
Many thiazole analogs have been identified as inhibitors of protein kinases involved in cancer progression. One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.[5][6][7]
VEGFR-2 signaling pathway and thiazole inhibition.
By carefully considering the factors outlined in this guide and implementing robust experimental designs and protocols, researchers can significantly improve the reproducibility and reliability of their biological screening data for thiazole analogs, ultimately accelerating the discovery of new and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 5. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
Safety Operating Guide
Safe Disposal of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid: A Comprehensive Guide
For Immediate Release
Researchers and laboratory personnel now have access to a comprehensive guide for the proper disposal of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. This document outlines the essential safety and logistical information, ensuring the safe handling and disposal of this chemical in a manner that complies with environmental regulations and promotes laboratory safety.
Key Safety and Hazard Information
This compound presents several hazards that necessitate careful handling and disposal. It is crucial to be aware of the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H410: Very toxic to aquatic life with long-lasting effects.
Due to its high aquatic toxicity, it is imperative to prevent this chemical from entering drains or waterways.
Summary of Key Data
| Parameter | Value | Reference |
| GHS Pictograms | Warning | [1] |
| Hazard Statements | H315, H319, H335, H410 | [1] |
| Precautionary Statements | P261, P264, P271, P273, P280, P302+P352, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [1][2] |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection, face protection, respiratory protection (if dust is generated) | [1][2][3] |
| Environmental Precautions | Avoid release to the environment. Do not let product enter drains. | [1][2] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. | [2][4] |
Experimental Protocol: Spill Clean-up
In the event of a spill, follow these procedures to ensure safety and proper containment:
-
Evacuate the Area: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Ensure Proper Ventilation: Use only in a well-ventilated area or outdoors.[1]
-
Wear Appropriate PPE: Don protective gloves, safety glasses with side-shields, and a face shield. If significant dust is present, use a dust respirator.
-
Contain the Spill: Prevent the spill from spreading and from entering drains or waterways.[2][3]
-
Clean-up Procedure:
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[3] Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[3]
-
For wet spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable disposal container.
-
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound.
Detailed Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations.[5] Adherence to these guidelines is mandatory to ensure safety and environmental protection.
1. Waste Identification and Segregation:
-
This chemical must be treated as hazardous waste due to its irritant properties and high aquatic toxicity.
-
Segregate the waste from incompatible materials to prevent dangerous reactions.
2. Containerization:
-
Use a dedicated, chemically compatible, and leak-proof container for waste accumulation.
-
The container must be kept closed at all times except when adding waste.
-
Do not overfill the container.
3. Labeling:
-
Properly label the waste container with the words "Hazardous Waste."
-
The label must clearly identify the contents: "this compound" and list all components if it is a mixture.
-
Indicate the hazards associated with the waste (e.g., "Irritant," "Aquatic Toxin").
4. Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The SAA should be a secure area, away from general laboratory traffic.
5. Request for Disposal:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management department to schedule a pickup.
6. Off-site Disposal:
-
The EHS office will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Never dispose of this chemical down the drain or in the regular trash.[3]
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. acs.org [acs.org]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. aksci.com [aksci.com]
- 5. Chapter 10 - Hazardous Chemical Waste Disposal | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
For Immediate Use by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 1027513-59-2). The following protocols are a synthesis of safety data from structurally similar thiazole carboxylic acid derivatives and are intended to ensure the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The required PPE for handling this compound is detailed below.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting EU EN166 or OSHA 29 CFR 1910.133 standards. A full-face shield is required when there is a risk of splashing or dust generation.[1][2] | Protects against irritation and serious eye damage from dust or splashes.[2][3][4] |
| Skin Protection | Nitrile or neoprene rubber gloves (inspect before use). A chemically resistant lab coat or gown.[1][5] Closed-toe footwear is mandatory.[2] | Prevents skin irritation and potential absorption.[2][3][4][6] Gloves should be changed frequently, especially after direct contact.[1] |
| Respiratory Protection | A NIOSH or CEN-certified respirator (e.g., N95 dust mask) is necessary when handling the solid form to avoid dust inhalation.[1][2] All handling of the solid should occur in a certified chemical fume hood.[1] | Minimizes respiratory tract irritation.[2][3][4][6] Engineering controls like fume hoods are the primary means of exposure control.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is essential for the safe handling of this compound.
Preparation:
-
Work Area Setup: All manipulations involving the solid compound must be conducted within a calibrated and certified chemical fume hood to maintain low airborne concentrations.[1][2]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
Gather Materials: Have all necessary equipment and reagents, including waste containers, within the fume hood before starting work.
Handling the Compound:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer: Carefully weigh and transfer the solid compound, avoiding the generation of dust. Use appropriate tools (e.g., spatulas) to handle the material.
-
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[2][3][4][6]
-
Skin: Wash the affected area thoroughly with soap and water.[2][3][4][6] Remove contaminated clothing.[2][4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2][3][4][6]
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled, sealed container for hazardous liquid waste.
Disposal Procedure:
-
Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[1]
-
Incineration: A common disposal method for this type of compound is to dissolve or mix it with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Prohibited Disposal: Do not dispose of this chemical down the drain or in general waste.[1][2]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
